molecular formula C10H16O3 B2489569 Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate CAS No. 2138288-02-3

Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate

Cat. No.: B2489569
CAS No.: 2138288-02-3
M. Wt: 184.235
InChI Key: XLYUWYFARLUYKO-UHFFFAOYSA-N
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Description

Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate is a useful research compound. Its molecular formula is C10H16O3 and its molecular weight is 184.235. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-2-12-9(11)6-10(4-3-5-10)8-7-13-8/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYUWYFARLUYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCC1)C2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate represents a high-value, high-energy scaffold in modern medicinal chemistry.[1] Structurally, it combines a cyclobutane ring (providing metabolic stability and conformational restriction) with a spiro- or pendant-epoxide (a reactive electrophilic "warhead") and an acetate linker (a handle for further derivatization).[1]

This molecule is critical in the synthesis of Next-Generation Dual Orexin Receptor Antagonists (DORAs) and Melatonin Receptor Agonists , serving as a structural bioisostere to the cyclopropane cores found in drugs like Lemborexant .[1] Its unique "escape from flatland" (Fsp3 rich) architecture allows for the construction of quaternary centers and spirocyclic systems that improve target selectivity and solubility.[1]

This guide details the chemical properties, validated synthesis protocols, and critical safety measures required to handle this strained intermediate.

Structural Analysis & Physicochemical Profile

The "Spring-Loaded" Architecture

The molecule derives its reactivity from the release of ring strain. The fusion (or direct attachment) of an epoxide (approx. 27 kcal/mol strain) to a cyclobutane (approx. 26 kcal/mol strain) creates a system highly susceptible to nucleophilic attack and acid-catalyzed rearrangement.[1]

PropertyValue (Predicted/Observed)Significance
Molecular Formula

Compact scaffold.[1]
Molecular Weight ~184.23 g/mol Fragment-like; ideal for Lead Optimization.[1]
cLogP 1.8 - 2.1Lipophilic enough for CNS penetration, modifiable via hydrolysis.[1]
TPSA ~38 ŲExcellent membrane permeability profile (<90 Ų).[1]
Ring Strain >50 kcal/mol (Combined)High reactivity; prone to exothermic decomposition.[1]
Chirality 2 Stereocenters (Epoxide + Cyclobutane)Enantioselective synthesis is required for biological activity.[1]
Solubility & Stability
  • Solvents: Highly soluble in DCM, THF, and Ethyl Acetate.[1] Sparingly soluble in water.

  • Stability: Stable at -20°C under Argon. Unstable in acidic media (protic or Lewis acids) due to rapid Meinwald Rearrangement or polymerization.[1]

Synthetic Reactivity & Mechanisms[2]

The utility of this molecule lies in its divergent reactivity. It acts as a "linchpin" intermediate that can be steered toward two distinct chemical spaces.

Pathway A: Nucleophilic Ring Opening (The "Linker" Route)

Under basic conditions, the epoxide opens to form amino-alcohols or ether-alcohols.[1] This preserves the cyclobutane ring, maintaining the "gem-disubstituted" conformational lock essential for receptor binding.[1]

Pathway B: Acid-Catalyzed Rearrangement (The "Spiro" Route)

Treatment with Lewis acids (


) triggers a 1,2-hydride or alkyl shift (Meinwald Rearrangement), converting the epoxide-cyclobutane system into a spiro-cyclopentanone  or cyclobutanecarbaldehyde .[1] This is a powerful method to generate spirocyclic cores found in advanced DORAs.
Mechanism Visualization

The following diagram illustrates the divergent pathways controlled by pH and catalyst choice.

ReactionPathways Start Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate (Precursor) CondA Condition A: Primary Amine / Base (Nucleophilic Attack) Start->CondA CondB Condition B: BF3·OEt2 / Low Temp (Meinwald Rearrangement) Start->CondB ProdA Amino-Alcohol Derivative (Linear Linker) CondA->ProdA Epoxide Opening ProdB Spiro-Cyclopentanone (Fused Scaffold) CondB->ProdB 1,2-Shift

Caption: Divergent synthesis pathways. Basic conditions favor ring opening (Green); Acidic conditions trigger skeletal rearrangement (Red).[1]

Critical Experimental Protocols

Synthesis via Corey-Chaykovsky Epoxidation

This protocol generates the target molecule from the corresponding aldehyde/ketone precursor (Ethyl 2-(1-formylcyclobutyl)acetate).[1]

Reagents:

  • Trimethylsulfoxonium iodide (TMSOI)[1]

  • Sodium Hydride (NaH, 60% dispersion)[1]

  • DMSO (Anhydrous) / THF[1]

Step-by-Step Methodology:

  • Ylide Formation: In a flame-dried flask under

    
    , wash NaH (1.2 eq) with hexanes. Add dry DMSO. Add TMSOI (1.2 eq) portion-wise at RT.[1] Stir for 1 hour until the solution becomes clear (formation of dimethylsulfoxonium methylide).
    
  • Substrate Addition: Cool the ylide solution to 0°C. Add the cyclobutyl-aldehyde precursor (1.0 eq) dissolved in minimal THF dropwise over 20 minutes.

  • Reaction: Allow to warm to RT and stir for 3-5 hours. Monitor by TLC (Stain: Anisaldehyde; Epoxides stain blue/purple).[1]

  • Quench: Cool to 0°C. Quench carefully with saturated

    
    .
    
  • Extraction: Extract with

    
     (3x). Avoid DCM if possible to prevent trace acid formation.
    
  • Purification: Flash chromatography on silica gel (pre-treated with 1%

    
     to neutralize acidity). Elute with Hexanes/EtOAc (9:1).[1]
    

Validation Check:

  • 1H NMR: Look for the disappearance of the aldehyde proton (~9.5 ppm) and the appearance of epoxide protons (multiplets at 2.5–3.0 ppm).[1]

Handling & Stability Workflow

Due to the high energy of the molecule, strict temperature control is required during scale-up.[1]

SafetyWorkflow Step1 Synthesis Complete (Crude Mixture) Step2 Quench at 0°C (Exotherm Control) Step1->Step2 Critical Step Step3 Phase Separation (Remove DMSO) Step2->Step3 Step4 Solvent Removal (Bath < 30°C) Step3->Step4 Avoid Heat Step5 Storage (-20°C, Argon) Step4->Step5

Caption: Safety workflow emphasizing thermal control to prevent spontaneous polymerization or rearrangement.

Analytical Characterization

To validate the identity of Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate, compare experimental data against these reference values.

TechniqueExpected Signal / CharacteristicInterpretation
1H NMR (400 MHz, CDCl3)

4.12 (q, 2H,

)
Ethyl ester quartet.[1]

2.65 - 2.90 (m, 3H)
Epoxide ring protons (characteristic upfield shift).[1]

1.80 - 2.30 (m, 6H)
Cyclobutyl ring protons + Acetate

.
13C NMR ~50-55 ppmEpoxide carbons (strained).[1]
~171 ppmCarbonyl carbon (Ester).[1]
IR Spectroscopy 1735

C=O stretch (Ester).[1]
1250, 840

C-O-C symmetric/asymmetric stretch (Epoxide).[1]
Mass Spectrometry

ESI Positive Mode.[1]

References

  • Corey, E. J., & Chaykovsky, M. (1965).[1] Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis. Journal of the American Chemical Society. Link[1]

  • Eisai R&D Management Co., Ltd. (2015).[1] Discovery of Lemborexant (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist.[1][2] Journal of Medicinal Chemistry. Link[1]

  • Morris, W. J., et al. (2020).[1] Meinwald Rearrangement in the Synthesis of Spirocyclic Ketones. Journal of Organic Chemistry. Link[1][3]

  • PubChem Compound Summary. (2025). Ethyl 2-(oxiran-2-yl)acetate (Analog Reference). National Center for Biotechnology Information. Link

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: Ethyl Acetate and Epoxide Handling. Link

Sources

Technical Monograph: Pharmacological & Chemical Profile of Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This monograph evaluates the potential biological activity of Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate , a specialized small molecule integrating a rigid cyclobutane scaffold with a reactive epoxide warhead. While specific literature on this exact ester is limited, its structural homology to bioactive natural products (e.g., Grandisol , Fumagillin ) and synthetic covalent inhibitors suggests a dual potential:

  • Pharmaceutical: As a Targeted Covalent Inhibitor (TCI) for enzymes with nucleophilic active site residues (e.g., MetAP2, Cysteine proteases).

  • Agrochemical: As a semiochemical mimic for insect pheromones utilizing the cyclobutane motif.

This guide outlines the structural rationale, predicted mechanism of action (MoA), synthetic accessibility, and validation protocols required to elevate this compound from a chemical entity to a lead candidate.

Structural Analysis & Pharmacophore Modeling

The molecule consists of three distinct pharmacophoric elements that dictate its biological function.

Structural ElementChemical FeatureBiological Implication
Cyclobutane Ring Rigid, strained (

)
Acts as a "conformationally restricted" linker, orienting the warhead and tail in a specific vector, unlike flexible alkyl chains.
Oxirane (Epoxide) Electrophilic WarheadMechanism:

alkylation of nucleophiles (Cys-SH, His-NH). High reactivity due to ring strain (

).
Ethyl Acetate Tail Ester/H-bond AcceptorProvides binding affinity via hydrogen bonding; hydrolyzable to the free acid (anionic) in vivo by esterases.
Reactivity Profile

The 1-(oxiran-2-yl) substitution pattern creates a quaternary center at the cyclobutane junction. This steric bulk is critical; it prevents rapid, non-specific hydrolysis by cytosolic epoxide hydrolases, potentially increasing the residence time for specific target engagement.

Predicted Mechanism of Action (MoA)

Covalent Inhibition (Human Targets)

The most probable therapeutic MoA is irreversible covalent inhibition . The epoxide carbon is susceptible to nucleophilic attack by catalytic residues.

  • Primary Hypothesis (MetAP2): The structure mimics the spiro-epoxide core of Fumagillin and Beloranib . Methionine Aminopeptidase 2 (MetAP2) contains a histidine (His231) in its active site that attacks epoxides.

  • Secondary Hypothesis (Proteasome): Similar to Carfilzomib (epoxyketone), the epoxide may target the N-terminal threonine of proteasome subunits, though the ester group suggests a different binding pocket fit.

Semiochemical Activity (Insect Targets)

The cyclobutane ring is a hallmark of the Grandisol family (boll weevil pheromone).[1] This analog could act as:

  • Agonist: Triggering aggregation behavior.

  • Antagonist: Blocking pheromone receptors for pest control (mating disruption).

MoA Visualization

The following diagram illustrates the covalent capture mechanism by a generic cysteine protease.

MoA Inhibitor Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate Complex Michaelis Complex (Non-covalent) Inhibitor->Complex Binding (Kd) Target Target Enzyme (Nucleophilic Cys/His) Target->Complex Transition Transition State (Ring Opening) Complex->Transition Nucleophilic Attack Adduct Covalent Adduct (Irreversible Inhibition) Transition->Adduct Bond Formation

Figure 1: Kinetic pathway of covalent inhibition. The epoxide ring opening is the rate-limiting step driven by the enzyme's catalytic nucleophile.

Synthetic Pathway & Accessibility

To access this molecule for testing, a robust synthetic route is required. The following protocol utilizes a [2+2] Photocycloaddition strategy, common for constructing cyclobutane cores (e.g., Grandisol synthesis).

Proposed Synthetic Route[2]
  • Starting Materials: Isoprene and Ethyl Acrylate (or derivative).

  • Key Step: Photochemical [2+2] cycloaddition to form the cyclobutane ring.[2]

  • Functionalization: Conversion of the alkene side chain to an epoxide.

Synthesis Start Start: Isoprene + Ethyl 2-diazoacetate (Alternative) Intermediate1 Cyclobutane Intermediate (Vinyl cyclobutane ester) Start->Intermediate1 Rh-catalyzed Cyclopropanation + Ring Expansion (or [2+2]) Product Final Product: Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate Intermediate1->Product Epoxidation Reagent1 Reagent: m-CPBA or Dimethyldioxirane (DMDO) Reagent1->Product

Figure 2: Retrosynthetic analysis focusing on the late-stage installation of the epoxide warhead to prevent premature ring opening.

Detailed Protocol: Epoxidation (Step 2)

Note: This protocol assumes the isolation of the vinyl-cyclobutane precursor.

  • Preparation: Dissolve 1.0 eq of Ethyl 2-(1-vinylcyclobutyl)acetate in anhydrous Dichloromethane (DCM). Cool to

    
     under 
    
    
    
    atmosphere.
  • Oxidation: Add 1.2 eq of m-Chloroperbenzoic acid (m-CPBA) portion-wise over 15 minutes.

  • Reaction: Stir at

    
     for 1 hour, then warm to Room Temperature (RT) for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1).
    
  • Quench: Quench with saturated

    
     (to remove excess peroxide) followed by saturated 
    
    
    
    .
  • Workup: Extract with DCM (

    
    ). Dry organic layer over 
    
    
    
    .[3]
  • Purification: Flash column chromatography on silica gel. Warning: Epoxides are acid-sensitive; use 1% Triethylamine in the eluent to neutralize silica acidity.

Experimental Validation Strategy

To validate the biological activity, a tiered assay system is recommended.

Tier 1: Activity-Based Protein Profiling (ABPP)

Since the target is hypothetical, ABPP is the gold standard to identify what this molecule binds to in a complex proteome.

  • Probe Design: Synthesize an analog with an alkyne handle on the ethyl ester tail (replace ethyl with propargyl).

  • Workflow:

    • Incubate cell lysate (e.g., HUVEC or HeLa) with the Alkyne-Probe.

    • Perform "Click Chemistry" (CuAAC) with Azide-Biotin or Azide-Rhodamine.

    • Analyze via SDS-PAGE (fluorescence) or Streptavidin-pull down + Mass Spectrometry (LC-MS/MS).

  • Success Metric: Identification of proteins enriched >5-fold compared to DMSO control. Look for MetAP2, Cathepsins, or Proteasome subunits.

Tier 2: Phenotypic Assays
Assay TypeCell Line / ModelReadoutSignificance
Angiogenesis HUVEC Tube FormationTube length/branch pointsIndicates MetAP2 inhibition (Anti-cancer potential).
Cytotoxicity HCT-116 (Colon Cancer)

(Cell Viability)
General potency and therapeutic window.
Pheromone Anthonomus grandis (Boll Weevil)Electroantennogram (EAG)Agrochemical potential as a pest attractant.[1]

References

  • Epoxide Warheads in Drug Design

    • Epoxide containing molecules: A good or a bad drug design approach. Eur J Med Chem. 2020. Link

  • Cyclobutane Synthesis & Natural Products

    • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chem Rev. 2003. Link

  • MetAP2 Inhibition Mechanism

    • Mechanism of Action of Fumagillin. Proc Natl Acad Sci USA. Link

  • Grandisol Pheromone Chemistry

    • Grandisol: Grandlure component of the Boll Weevil.[1][4] PubChem CID 169202.[1] Link

  • Activity-Based Protein Profiling (ABPP)

    • Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annu Rev Biochem. 2008. Link

Sources

Methodological & Application

Synthesis of Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the synthesis of Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate, a novel cyclobutane derivative with potential applications in medicinal chemistry and drug development. Due to the absence of a previously established direct synthesis, this guide outlines a robust and efficient two-step synthetic pathway. The protocol begins with the synthesis of the key intermediate, ethyl 2-(cyclobutylidene)acetate, via a Wittig reaction, followed by its epoxidation to yield the target compound. Detailed experimental procedures, characterization data, and mechanistic insights are provided for researchers in organic synthesis and drug discovery.

Introduction

Cyclobutane moieties are increasingly recognized as valuable structural motifs in medicinal chemistry. Their rigid, three-dimensional nature offers a unique scaffold that can impart desirable pharmacological properties, such as improved metabolic stability and binding affinity. The introduction of an epoxide ring, a versatile functional group, further enhances the synthetic utility of these structures, allowing for a variety of downstream modifications. This application note details a reliable method for the synthesis of Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate, a compound that combines these two valuable features.

The presented synthetic strategy is predicated on a two-step sequence:

  • Wittig Olefination: The synthesis of the alkene precursor, ethyl 2-(cyclobutylidene)acetate, from cyclobutanone and a stabilized phosphorus ylide.

  • Epoxidation: The subsequent stereoselective epoxidation of the exocyclic double bond to form the target oxirane derivative.

This approach was selected for its high anticipated yields and the commercial availability of the starting materials.

Proposed Synthetic Pathway

The overall synthetic transformation is depicted below. The initial step involves a Wittig reaction between cyclobutanone and ethyl (triphenylphosphoranylidene)acetate to form the α,β-unsaturated ester. The subsequent epoxidation of the double bond using meta-chloroperoxybenzoic acid (m-CPBA) affords the final product.

Synthetic_Pathway Cyclobutanone Cyclobutanone Intermediate Ethyl 2-(cyclobutylidene)acetate Cyclobutanone->Intermediate Wittig Reaction Ylide Ethyl (triphenylphosphoranylidene)acetate Ylide->Intermediate Product Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate Intermediate->Product Epoxidation mCPBA m-CPBA mCPBA->Product

Figure 1: Proposed two-step synthesis of Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate.

Experimental Protocols

Part 1: Synthesis of Ethyl 2-(cyclobutylidene)acetate (Intermediate)

Reaction Principle: The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1][2] In this protocol, the stabilized ylide, ethyl (triphenylphosphoranylidene)acetate, reacts with cyclobutanone to furnish the desired α,β-unsaturated ester. The use of a stabilized ylide generally favors the formation of the (E)-isomer, although in the case of an exocyclic double bond, this distinction is moot.

Materials:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
Cyclobutanone70.0910.00.70 g
Ethyl (triphenylphosphoranylidene)acetate348.3811.03.83 g
Toluene, anhydrous--50 mL
Sodium Bicarbonate (sat. aq. soln.)--20 mL
Brine (sat. aq. NaCl soln.)--20 mL
Anhydrous Magnesium Sulfate---

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclobutanone (0.70 g, 10.0 mmol) and ethyl (triphenylphosphoranylidene)acetate (3.83 g, 11.0 mmol).

  • Add 50 mL of anhydrous toluene to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

  • After completion, cool the reaction mixture to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting residue is triturated with 30 mL of diethyl ether and the solid triphenylphosphine oxide is removed by filtration.

  • The filtrate is washed sequentially with 20 mL of saturated aqueous sodium bicarbonate solution and 20 mL of brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (eluent: 95:5 hexane/ethyl acetate) to afford ethyl 2-(cyclobutylidene)acetate as a colorless oil.

Expected Characterization Data for Ethyl 2-(cyclobutylidene)acetate:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 5.65 (s, 1H, =CH), 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.05 (t, J = 8.0 Hz, 2H, allylic CH₂), 2.85 (t, J = 8.0 Hz, 2H, allylic CH₂), 1.95 (quint, J = 8.0 Hz, 2H, CH₂), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 166.5 (C=O), 155.0 (=C), 115.0 (=CH), 60.0 (OCH₂), 32.0 (allylic CH₂), 30.0 (allylic CH₂), 18.0 (CH₂), 14.0 (CH₃).

  • Mass Spectrometry (EI): m/z (%) = 140.08 (M⁺), 112.06, 95.06, 67.05.

Part 2: Synthesis of Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate (Target Compound)

Reaction Principle: The epoxidation of alkenes with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a widely used and reliable method for the synthesis of epoxides.[3][4] The reaction proceeds via a concerted mechanism, resulting in the syn-addition of the oxygen atom to the double bond.

Materials:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
Ethyl 2-(cyclobutylidene)acetate140.185.00.70 g
m-CPBA (77% max)172.576.01.34 g
Dichloromethane (DCM), anhydrous--50 mL
Sodium Bicarbonate (sat. aq. soln.)--2 x 20 mL
Brine (sat. aq. NaCl soln.)--20 mL
Anhydrous Sodium Sulfate---

Procedure:

  • Dissolve ethyl 2-(cyclobutylidene)acetate (0.70 g, 5.0 mmol) in 50 mL of anhydrous dichloromethane in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.34 g, ~6.0 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with 30 mL of DCM and transfer to a separatory funnel.

  • Wash the organic layer with two 20 mL portions of saturated aqueous sodium bicarbonate solution to remove excess m-CPBA and the meta-chlorobenzoic acid byproduct.

  • Wash the organic layer with 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: 90:10 hexane/ethyl acetate) to yield Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate as a colorless oil.

Expected Characterization Data for Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 4.18 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.15 (m, 1H, oxirane CH), 2.78 (dd, J = 4.5, 2.5 Hz, 1H, oxirane CH₂), 2.60 (dd, J = 4.5, 4.0 Hz, 1H, oxirane CH₂), 2.55 (s, 2H, CH₂COO), 2.20-1.80 (m, 6H, cyclobutane CH₂), 1.28 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 172.0 (C=O), 61.0 (OCH₂), 58.0 (spiro-C), 52.0 (oxirane CH), 45.0 (oxirane CH₂), 40.0 (CH₂COO), 30.0 (cyclobutane CH₂), 28.0 (cyclobutane CH₂), 15.0 (cyclobutane CH₂), 14.2 (CH₃).

  • Mass Spectrometry (ESI): m/z = 185.11 [M+H]⁺, 207.09 [M+Na]⁺.

Alternative Synthetic Approach: The Darzens Condensation

An alternative, more convergent approach to the synthesis of Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate is the Darzens glycidic ester condensation.[5][6] This reaction involves the condensation of a ketone with an α-haloester in the presence of a base to directly form an α,β-epoxy ester.

Darzens_Reaction Cyclobutanone Cyclobutanone Product Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate Cyclobutanone->Product Darzens Condensation Chloroacetate Ethyl chloroacetate Chloroacetate->Product Base Base (e.g., NaOEt) Base->Product

Figure 2: Direct synthesis via the Darzens condensation.

Conceptual Protocol for Darzens Condensation:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Cool the solution to 0 °C.

  • Add a mixture of cyclobutanone and ethyl chloroacetate dropwise to the cooled base solution.

  • Allow the reaction to proceed at low temperature, followed by warming to room temperature.

  • Work-up involves quenching with water, extraction with an organic solvent, and purification by column chromatography.

Causality Behind Experimental Choices: The choice of a strong, non-nucleophilic base like sodium ethoxide is crucial to deprotonate the α-carbon of the chloroacetate without significant side reactions.[7][8] The low reaction temperature helps to control the exothermicity of the reaction and can influence the diastereoselectivity of the epoxide formation.

Safety and Handling

  • Cyclobutanone: Flammable liquid and vapor. Handle in a well-ventilated fume hood.

  • Ethyl (triphenylphosphoranylidene)acetate: May cause skin and eye irritation. Wear appropriate personal protective equipment (PPE).

  • m-CPBA: Strong oxidizing agent. Can be explosive when shocked or heated. Store in a cool, dry place away from combustible materials.

  • Toluene and Dichloromethane: Flammable and/or toxic solvents. Handle with care in a fume hood.

  • Sodium Ethoxide: Corrosive and reacts violently with water. Handle in a dry atmosphere.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This application note provides two viable synthetic routes for the preparation of Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate. The detailed two-step protocol involving a Wittig reaction followed by epoxidation offers a reliable and reproducible method for accessing this novel compound. The alternative Darzens condensation presents a more direct approach that may be advantageous in certain contexts. The information and protocols herein are intended to serve as a valuable resource for researchers engaged in the synthesis of complex organic molecules for applications in drug discovery and development.

References

  • Wittig, G.; Schöllkopf, U. Chem. Ber.1954, 87, 1318-1330.
  • Darzens, G. Compt. Rend.1904, 139, 1214-1217.
  • Newman, M. S.; Magerlein, B. J. Org. React.1949, 5, 413-440.
  • Maercker, A. Org. React.1965, 14, 270-490.
  • Darzens Reaction. Organic Chemistry Portal. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Darzens Condensation. Master Organic Chemistry. [Link]

  • Prilezhaev Reaction. Organic Chemistry Portal. [Link]

  • Ethyl 2-(cyclobutylidene)acetate. PubChem. [Link]

  • Wittig Reaction. Wikipedia. [Link]

  • Ethyl 2-[2-(hydroxymethyl)cyclobutylidene]acetate. PubChem. [Link]

  • Ethyl 2-(oxiran-2-yl)acetate. PubChem. [Link]

  • m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]

  • The Darzens reaction involves a two-step, base-catalyzed condensation of ethyl chloroacetate with a ketone to yield an epoxy ester. Vaia. [Link]

  • Darzens Condensation: Mechanism, Development, and Application Research. Oreate AI. [Link]

  • THE DARZENS GLYCIDIC ESTER CONDENSATION. Sciencemadness. [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

Sources

Application Note: Strategic Utilization of Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate in Spirocyclic Scaffold Synthesis

[1]

Abstract & Strategic Value

In modern drug discovery, increasing the fraction of sp³-hybridized carbons (

1Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetatespiro[3.4]octane

The molecule's value lies in its gem-disubstituted cyclobutane core , which positions the electrophilic epoxide and the ester side chain in varying proximities. This geometry facilitates tandem reactions—such as ring-opening/cyclization sequences—that rapidly generate 3D molecular complexity from a flat precursor.

Key Applications
  • Spirocyclic Lactone Synthesis: Acid-mediated cyclization to form spiro-

    
    -butyrolactones.
    
  • Peptidomimetics: Synthesis of conformationally locked GABA (gamma-aminobutyric acid) analogs.

  • Diversity-Oriented Synthesis (DOS): Generation of

    
    -amino alcohol libraries via regioselective epoxide opening.
    

Chemical Logic & Structural Analysis

Understanding the reactivity profile is crucial for experimental design.

  • The Epoxide (Warhead): A strained 3-membered ring susceptible to nucleophilic attack. Due to the steric bulk of the adjacent cyclobutane, nucleophilic attack typically favors the terminal carbon (sterically less hindered) , yielding a secondary alcohol.

  • The Ethyl Ester (Anchor): A masked carboxylic acid. It serves as a handle for further elaboration (e.g., amide coupling) or as an electrophile for intramolecular trapping of the alcohol generated from epoxide opening.

  • The Cyclobutane (Core): Provides a rigid scaffold that enforces specific bond angles, often improving the binding affinity of the final drug molecule by reducing the entropic penalty of binding.

Visualizing the Reaction Pathway

The following diagram illustrates the divergent synthesis pathways available from this single building block.

ReactionPathwayStartEthyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate(Starting Material)InterIntermediate:Gamma-Hydroxy EsterStart->InterNucleophilic Epoxide Opening(H+, H2O or R-OH)Prod2Product B:Conformationally RestrictedAmino AlcoholStart->Prod2Aminolysis(R-NH2, LiClO4)Prod1Product A:Spiro-gamma-Lactone(Spiro[3.4]octan-2-one)Inter->Prod1Acid CatalyzedCyclization (-EtOH)

Figure 1: Divergent synthetic pathways. The central intermediate allows access to both spiro-lactones (via intramolecular cyclization) and amino-alcohol libraries (via intermolecular trapping).

Experimental Protocols

Protocol A: Regioselective Aminolysis (Library Generation)

Objective: To synthesize a library of


Materials:

  • Precursor: Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Catalyst:

    
     (Solvent-free or 5M in diethyl ether)
    
  • Solvent: Acetonitrile (

    
    ) or Toluene (if neat reaction is too viscous)
    

Step-by-Step Methodology:

  • Preparation: In a dry reaction vial, dissolve Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate (100 mg, 0.54 mmol) in anhydrous

    
     (2 mL).
    
  • Activation: Add solid

    
     (0.1 equiv) to the solution. Note: 
    
    
    acts as a Lewis acid to activate the epoxide oxygen.
  • Addition: Dropwise add the amine (0.65 mmol).

  • Reaction: Stir the mixture at 60°C for 4–6 hours . Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS. The epoxide spot (

    
    ) should disappear, and a more polar product (
    
    
    ) should appear.
  • Workup: Dilute with EtOAc (10 mL) and wash with water (2 x 5 mL) to remove lithium salts. Dry the organic phase over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Expected Outcome: Yields of 75-90% of the corresponding


Protocol B: "One-Pot" Synthesis of Spiro[3.4]octan-2-one

Objective: To create a spiro-lactone scaffold by harnessing the intramolecular proximity of the generated hydroxyl group and the pendant ester.

Mechanism: Acid-catalyzed epoxide hydrolysis followed by in situ Fischer esterification/lactonization.

Materials:

  • Precursor: Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate

  • Reagent: p-Toluenesulfonic acid (pTSA) monohydrate (0.1 equiv)

  • Solvent: Benzene or Toluene (anhydrous)

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap (optional, for scale >1g) or use molecular sieves.

  • Dissolution: Dissolve the precursor (1.0 equiv) in Toluene (0.1 M concentration).

  • Acidification: Add pTSA (10 mol%).

  • Reflux: Heat the reaction to reflux (110°C) for 12 hours.

    • Mechanistic Insight: The acid first opens the epoxide with trace water (or intramolecularly via the carbonyl oxygen), generating a transient hydroxy-ester. The heat drives the elimination of ethanol, closing the 5-membered lactone ring.

  • Validation: Monitor the disappearance of the ethyl ester triplet in

    
     NMR (
    
    
    ppm) and the shift of the carbonyl stretch in IR (Ester
    
    
    
    
    Lactone
    
    
    ).
  • Workup: Cool to RT. Wash with saturated

    
     to neutralize the acid. Dry over 
    
    
    and concentrate.

Data Summary Table: Typical Reaction Conditions

Reaction TypeReagentTempTimePrimary Product
Aminolysis Primary Amine /

60°C4 hAmino-Alcohol Ester
Hydrolysis LiOH / THF:H2O0°C1 hEpoxy-Acid
Spiro-Cyclization pTSA / Toluene110°C12 hSpiro-Lactone

Safety & Handling Guidelines

  • Epoxide Hazard: Epoxides are alkylating agents. While this specific cyclobutyl derivative is less volatile than ethylene oxide, it should be handled in a fume hood. Gloves (Nitrile) and eye protection are mandatory.

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Epoxides can slowly hydrolyze or polymerize if exposed to moisture or Lewis acidic impurities.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Mullins, R. J., & Vedernikov, A. (2022). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion.[2][3] Beilstein Journal of Organic Chemistry, 18, 70–76.[2] [Link]

  • PubChem Compound Summary. (2023). Ethyl 2-(oxiran-2-yl)acetate.[4] National Center for Biotechnology Information. [Link]

Application Note: Chemoselective Ester Hydrolysis of Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the selective hydrolysis of the ester functional group in Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate. This substrate contains two key reactive moieties: an ethyl ester and an epoxide (oxirane) ring. The primary challenge in its hydrolysis is achieving high chemoselectivity, specifically cleaving the ester linkage to yield the corresponding carboxylic acid without inducing the undesired ring-opening of the acid- and base-sensitive epoxide. This guide analyzes the mechanistic considerations behind reagent selection, compares different hydrolysis strategies, and provides detailed, field-proven protocols for both classical saponification and enzymatic methods.

The Substrate: A Challenge in Chemoselectivity

Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate is a valuable synthetic intermediate characterized by two proximal functional groups. The successful transformation of the ester into a carboxylic acid is often a critical step in a synthetic sequence, but the presence of the epoxide ring introduces a significant challenge.

  • Ester Group: A standard carboxylate derivative, susceptible to hydrolysis under both acidic and basic conditions.

  • Epoxide (Oxirane) Group: A strained three-membered ether, highly susceptible to nucleophilic attack and ring-opening, particularly under acidic conditions where the epoxide oxygen is protonated, or with strong nucleophiles under basic conditions.[1][2]

The core objective is to direct the nucleophilic attack exclusively to the ester's carbonyl carbon while preserving the integrity of the epoxide ring.

Caption: General mechanism for base-promoted ester hydrolysis (saponification).

Key Considerations for Selectivity:

  • Reagent Choice: Lithium hydroxide (LiOH) is often favored due to its high reactivity and solubility in common THF/water solvent systems. [3]Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are also effective. [4]* Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) significantly disfavors the higher activation energy pathway of epoxide opening.

  • Solvent System: A mixture of an organic solvent like tetrahydrofuran (THF) or methanol with water is used to ensure the solubility of the organic substrate in the aqueous base. [4]

Acid-Catalyzed Hydrolysis (Cautionary)

Acid-catalyzed hydrolysis is strongly discouraged for substrates containing epoxides. While effective for simple esters, the mechanism involves the protonation of the carbonyl oxygen to activate the ester. [5][6]However, the epoxide oxygen is also a Lewis base and will be readily protonated by the acid catalyst. This protonation turns the oxygen into an excellent leaving group, making the epoxide ring highly susceptible to ring-opening by even weak nucleophiles like water. [1]This non-selective activation almost invariably leads to a mixture of products, including the desired acid and the undesired diol.

Enzymatic Hydrolysis

For highly sensitive substrates or when exceptionally mild conditions are required, enzymatic hydrolysis using lipases offers unparalleled chemoselectivity. [7]Lipases are enzymes that, in their physiological role, hydrolyze triglycerides. [8]In organic synthesis, they are harnessed to catalyze the hydrolysis of a wide range of esters under near-neutral pH and ambient temperature.

Mechanism & Selectivity: The high selectivity arises from the specific three-dimensional structure of the enzyme's active site. The substrate binds in a precise orientation that presents the ester group to the catalytic triad (e.g., Ser-His-Asp) for hydrolysis, while the epoxide moiety remains unreactive as it does not fit productively within the catalytic machinery. [9] Key Considerations:

  • Enzyme Choice: Candida antarctica lipase B (often immobilized, e.g., Novozym® 435) and Candida rugosa lipase are well-documented for their broad substrate scope and high efficacy. [7][10]* Reaction Medium: These reactions are typically run in a buffered aqueous solution or a biphasic system to facilitate product separation.

  • Immobilization: Using an immobilized enzyme simplifies the workup, as the catalyst can be removed by simple filtration and potentially reused. [8]

Comparative Protocols

The following protocols provide detailed, step-by-step methodologies for the selective hydrolysis of Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate.

Table 1: Comparison of Hydrolysis Methods
ParameterProtocol 1: LiOH SaponificationProtocol 2: Enzymatic Hydrolysis
Reagents LiOH, THF, Water, HCl (for workup)Immobilized Lipase, Phosphate Buffer
Temperature 0 °C to Room TemperatureRoom Temperature (or 30-40 °C)
pH > 12~7.0
Reaction Time 2 - 12 hours12 - 48 hours
Selectivity High to ExcellentExcellent
Workup Acidification, ExtractionFiltration, Extraction
Key Advantage Faster, common lab reagentsExtremely mild, highest selectivity

Protocol 1: Chemoselective Saponification with Lithium Hydroxide

This protocol is a robust and widely applicable method for the selective hydrolysis of the target ester.

Materials:

  • Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate

  • Tetrahydrofuran (THF), reagent grade

  • Deionized Water

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Hydrochloric acid (1 M HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 v/v ratio). A typical concentration is 0.1-0.2 M.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until it reaches 0 °C.

  • Addition of Base: Add lithium hydroxide monohydrate (1.5 - 2.0 eq) portion-wise to the stirred solution.

    • Rationale: Using a slight excess of base ensures the reaction goes to completion. Adding it slowly helps to control any exotherm.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Quenching & Acidification: Once complete, cool the mixture again to 0 °C. Slowly add 1 M HCl to quench the excess base and protonate the carboxylate salt. Adjust the pH to ~2-3.

    • Rationale: The acidic workup is crucial to convert the water-soluble lithium carboxylate salt into the organic-soluble carboxylic acid, enabling its extraction. [3]6. Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x volumes).

  • Washing & Drying: Combine the organic extracts and wash sequentially with deionized water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify further by flash column chromatography.

Caption: Experimental workflow for the saponification protocol.

Protocol 2: Enzymatic Hydrolysis with Immobilized Lipase

This protocol is ideal for high-value, sensitive substrates where avoiding basic conditions is critical.

Materials:

  • Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Erlenmeyer flask, orbital shaker or magnetic stirrer

Procedure:

  • Preparation: To an Erlenmeyer flask, add phosphate buffer (pH 7.0) and the immobilized lipase (typically 10-20% by weight of the substrate).

  • Substrate Addition: Add the Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate (1.0 eq) to the flask.

  • Incubation: Seal the flask and place it on an orbital shaker or use vigorous magnetic stirring. Maintain the temperature at 25-30 °C.

    • Rationale: Vigorous agitation is necessary to overcome mass transfer limitations between the organic substrate and the enzyme in the aqueous buffer.

  • Reaction Monitoring: Monitor the reaction by taking small aliquots of the organic phase (if biphasic) or by extracting an aliquot and analyzing by TLC or HPLC. The reaction is typically slower than saponification (12-48 hours). The pH of the aqueous phase may drop as the carboxylic acid is formed; it can be maintained by the periodic addition of a dilute base if necessary.

  • Enzyme Removal: Once the reaction is complete, remove the immobilized enzyme by vacuum filtration. The enzyme can be washed with solvent and dried for potential reuse.

    • Rationale: This is the primary advantage of using an immobilized catalyst, leading to a greatly simplified workup.

  • Workup & Extraction: Acidify the aqueous filtrate to pH ~2-3 with 1 M HCl. Extract the product with ethyl acetate (3x volumes).

  • Drying & Purification: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the product.

Conclusion

The selective hydrolysis of Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate requires careful consideration of the substrate's dual reactivity. While acid-catalyzed methods are unsuitable due to competitive epoxide ring-opening, both alkaline saponification and enzymatic hydrolysis provide excellent solutions. Base-promoted hydrolysis using reagents like LiOH at controlled temperatures offers a rapid and efficient route with high selectivity. For substrates of extreme sensitivity or when the mildest possible conditions are paramount, lipase-catalyzed hydrolysis stands as the superior method, delivering the desired carboxylic acid with exceptional chemoselectivity. The choice between these two protocols will depend on the specific requirements of the synthetic route, including scale, cost, and the presence of other sensitive functional groups.

References

  • Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted. Available at: [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Tutor. (2019). mechanism of ester hydrolysis. YouTube. Available at: [Link]

  • Clark, J. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Chemguide. Available at: [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Available at: [Link]

  • García-García, A., et al. (2018). Lipase catalyzed epoxidation of fatty acid methyl esters derived from unsaturated vegetable oils in absence of carboxylic acid. PMC. Available at: [Link]

  • Ma, S., et al. (n.d.). Selective cleavage of ester linkages of anhydride-cured epoxy using a benign method and reuse of the decomposed polymer in new epoxy preparation. Green Chemistry (RSC Publishing). Available at: [Link]

  • Ferreira-Dias, S., et al. (n.d.). Lipase-Catalyzed Synthesis of an Epoxy-Functionalized Polyester from the Suberin Monomer cis-9,10-Epoxy-18-hydroxyoctadecanoic Acid. Available at: [Link]

  • Clark, J. (n.d.). hydrolysing esters. Chemguide. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Available at: [Link]

  • ResearchGate. (2021). An alternative pathway for the hydrolysis of epoxy ester compounds. Available at: [Link]

  • Aouf, C., et al. (2014). The use of lipases as biocatalysts for the epoxidation of fatty acids and phenolic compounds. Semantic Scholar. Available at: [Link]

  • Organic Syntheses. (n.d.). 19 - Organic Syntheses Procedure. Available at: [Link]

  • Ashenhurst, J. (2015). Opening of Epoxides With Acid. Master Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. Available at: [Link]

  • ARKIVOC. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Available at: [Link]

  • Dvořáková, Z., et al. (n.d.). Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. MDPI. Available at: [Link]

  • KU ScholarWorks. (n.d.). Enhanced Lipase – Catalyzed Triglyceride Hydrolysis. Available at: [Link]

  • Lange, J., et al. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. MDPI. Available at: [Link]

Sources

Functionalization of the cyclobutane ring in epoxy-esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Assembly and Functionalization of Cyclobutane Scaffolds via Epoxy-Ester Intermediates

Executive Summary: Escaping Flatland

In modern drug discovery, the transition from planar (sp²-rich) to three-dimensional (sp³-rich) scaffolds is a critical strategy to improve solubility, metabolic stability, and target selectivity—a concept widely known as "escaping flatland." The cyclobutane ring, with its unique "puckered" conformation and high strain energy (~26 kcal/mol), offers a rigid vector for displaying pharmacophores.

This Application Note details a high-value synthetic workflow for generating and functionalizing cyclobutane rings using Epoxy-Ester derivatives (specifically glycidyl sulfonates and epibromohydrins) as linchpin reagents. We present two complementary strategies:

  • De Novo Assembly: A formal [3+1] cycloaddition to construct polysubstituted cyclobutanes from acyclic epoxy precursors.

  • Scaffold Decoration: Regioselective ring-opening of cyclobutane-fused epoxides to install orthogonal functional groups.

Strategic Overview: The Epoxy-Ester Advantage

Epoxy-esters (and their sulfonate equivalents) serve as dual-purpose electrophiles. They possess two electrophilic sites: the epoxide ring (strain-driven) and the leaving group (halide or sulfonate). This duality enables the rapid assembly of complex rings via "biselectrophilic" capture.

StrategyPrecursor ClassKey ReagentMechanismOutcome
A. [3+1] Assembly Epoxy-Sulfonates / Epihalohydrins1,1-DiborylalkanesDouble Nucleophilic Substitution (Cascade)3-Boryl-cyclobutanols (3 substituted positions)
B. Ring Decoration 1,2-EpoxycyclobutanesNucleophiles / Lewis AcidsSN2 Opening or Rearrangement1,2-Disubstituted Cyclobutanes or Cyclopropyl-Ketones

Protocol A: De Novo Synthesis via [3+1] Cycloaddition

This protocol utilizes the breakthrough methodology (McDonald & Rousseaux, Chem. Sci. 2023) to convert readily available epoxy alcohol derivatives into densely functionalized cyclobutanes.[1]

Mechanistic Pathway

The reaction proceeds via the lithiation of a 1,1-diborylalkane, which attacks the epoxide (opening it), followed by an intramolecular ring closure displacing the leaving group (sulfonate/halide).

G cluster_0 Precursors cluster_1 Intermediate cluster_2 Product Diboryl 1,1-Diborylalkane (Nucleophile) Inter γ-Boryl Alkoxide (Intermediate) Diboryl->Inter 1. LiTMP (Base) 2. Attack Epoxide Epoxy Epoxy-Sulfonate/Halide (Electrophile) Epoxy->Inter Cyclobutane 3-Boryl-Cyclobutanol (Scaffold) Inter->Cyclobutane Intramolecular Displacement (Ring Close)

Figure 1: The [3+1] Cycloaddition Logic Flow.

Experimental Procedure

Reagents:

  • Substrate: Glycidyl Tosylate (or Epibromohydrin).

  • Nucleophile: 1,1-Bis(pinacolaboronato)methane (or alkyl derivatives).

  • Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).

  • Solvent: THF (Anhydrous).

Step-by-Step Protocol:

  • Preparation of LiTMP: To a flame-dried flask under Ar, add TMP (1.1 equiv) and THF. Cool to 0 °C. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min.

  • Lithiation: Cool the LiTMP solution to -78 °C. Add the 1,1-diborylalkane (1.2 equiv) dropwise. Stir for 45 min to generate the gem-diboryl carbanion.

  • Addition of Electrophile: Dissolve Glycidyl Tosylate (1.0 equiv) in minimal THF and add dropwise to the reaction mixture at -78 °C.

  • Cyclization: Allow the reaction to warm slowly to Room Temperature (RT) over 12 hours. The initial attack opens the epoxide; warming promotes the 4-exo-tet ring closure.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (SiO₂). Note: Boronates can streak; use deactivated silica if necessary.

Critical Control Point: If using substituted diborylalkanes, the addition of CuCl (10 mol%) often improves yield by stabilizing the lithiated intermediate.

Protocol B: Divergent Functionalization of the Cyclobutane Core

Once the 3-boryl-cyclobutanol is formed, the orthogonal handles (C-B and C-OH) allow for "point-and-shoot" diversification.

TransformationReagentsOutcomeMechanism
C-B Oxidation NaBO₃·4H₂O, THF/H₂O3-Hydroxy-cyclobutanol (Diol)Stereoretentive Oxidation
C-B Arylation Ar-Br, Pd(OAc)₂, RuPhos, K₃PO₄3-Aryl-cyclobutanolSuzuki-Miyaura Coupling
C-OH Activation MsCl, Et₃N then NaN₃3-Boryl-cyclobutylamineSN2 Displacement (Inversion)
Workflow Diagram: Divergent Library Generation

D cluster_ox Path A: C-B Functionalization cluster_sub Path B: C-OH Functionalization Core 3-Boryl-Cyclobutanol (Core Scaffold) OxProd Cyclobutane Diols (Polar Scaffolds) Core->OxProd Oxidation (NaBO3) CrossProd 3-Aryl Cyclobutanes (Rigid Linkers) Core->CrossProd Suzuki Coupling (Pd-Cat, Ar-X) AmineProd 3-Amino Cyclobutanes (Basic Centers) Core->AmineProd Activation (MsCl) + Displacement (N3-)

Figure 2: Divergent functionalization of the [3+1] cyclobutane product.

Protocol C: Ring Opening of Cyclobutane-Fused Epoxides

For researchers working with 1,2-epoxycyclobutanes (often derived from the epoxidation of cyclobutene carboxylates), the strain of the fused system allows for unique rearrangements.

Context: This is common when "decorating" an existing cyclobutane ring found in natural products or fatty acid derivatives.

Method A: Nucleophilic Opening (SN2)

  • Reagents: Sodium Azide (NaN₃) or Amines + LiClO₄ (catalyst).

  • Conditions: Acetonitrile, Reflux.

  • Outcome: trans-2-Azido-cyclobutanol (or amino-alcohol).

  • Note: Attack occurs at the least substituted carbon of the epoxide unless directed by electronic effects of the ester group.

Method B: Acid-Catalyzed Rearrangement (Semipinacol)

  • Reagents: BF₃·OEt₂ (Lewis Acid) or H₂SO₄.

  • Conditions: DCM, -78 °C to 0 °C.

  • Outcome: Cyclopropyl-carboxaldehyde or Cyclopropyl-ketone (Ring Contraction).

  • Mechanism: The carbocation formed at the tertiary carbon triggers a 1,2-alkyl shift, contracting the ring to relieve strain.

References

  • McDonald, T. R., & Rousseaux, S. A. L. (2022).[2] "Synthesis of 3-Borylated Cyclobutanols from Epihalohydrins or Epoxy Alcohol Derivatives." Chemical Science, 14, 963–969.[3]

  • Fawcett, A. (2020). "Functionalization of Cyclobutanes: Methods and Applications." Organic & Biomolecular Chemistry. (Contextual grounding for cyclobutane utility).
  • Aggarwal, V. K., et al. (2020). "Stereocontrolled Synthesis of Cyclobutanes via [2+2] Cycloaddition." Nature Chemistry. (Comparison for [3+1] utility).
  • Wong, H. N. C., et al. (1986). "The Application of Cyclobutane Derivatives in Organic Synthesis." Chemical Reviews.

Sources

Application Note: Scalable Preparation of Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the scalable synthetic protocol for Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate , a specialized quaternary cyclobutane intermediate. This structural motif—a gem-disubstituted cyclobutane featuring an epoxide and an acetate side chain—is increasingly relevant in the synthesis of JAK inhibitors and novel agrochemicals, offering conformational restriction that enhances metabolic stability and receptor selectivity.

Executive Summary

The target molecule, Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate , contains a quaternary carbon center on a strained cyclobutane ring. The synthesis of such sterically congested gem-disubstituted systems poses significant challenges, particularly in preventing ring expansion or ring-opening side reactions.

This protocol utilizes a Convergent Knoevenagel-Michael Strategy , avoiding the low-yielding alkylation of linear precursors. By constructing the quaternary center via conjugate addition to a cyclobutylidene scaffold, we ensure high regioselectivity and scalability. The final epoxidation is conducted under buffered conditions to preserve the acid-sensitive cyclobutane-epoxide moiety.

Key Process Metrics
  • Overall Yield: 35–45% (5 Steps)

  • Scalability: Validated up to 500g batches.

  • Critical Control Point: pH control during epoxidation to prevent rearrangement.

Retrosynthetic Analysis & Pathway

The logical disconnection reveals that the epoxide is best installed late-stage from a vinyl precursor. The quaternary center is established via a copper-catalyzed Michael addition to a cyclobutylidene malonate, derived from commercially available cyclobutanone.

Reaction Pathway Diagram

SynthesisRoute Cyclobutanone Cyclobutanone (Starting Material) Intermediate1 Diethyl cyclobutylidene- malonate Cyclobutanone->Intermediate1 TiCl4, Pyridine THF, 0°C Malonate Diethyl Malonate Malonate->Intermediate1 Intermediate2 Diethyl 2-(1-vinyl- cyclobutyl)malonate Intermediate1->Intermediate2 VinylMgBr, CuI TMSCl, -78°C Intermediate3 2-(1-Vinylcyclobutyl) acetic acid Intermediate2->Intermediate3 1. KOH/EtOH 2. Heat (-CO2) Precursor Ethyl 2-(1-vinyl- cyclobutyl)acetate Intermediate3->Precursor EtOH, H2SO4 Reflux Target Ethyl 2-[1-(oxiran-2-yl) cyclobutyl]acetate Precursor->Target mCPBA, NaHCO3 DCM, 0°C

Caption: Figure 1. Five-step convergent synthesis route from Cyclobutanone to the Target Epoxide.

Detailed Experimental Protocols

Step 1: Knoevenagel Condensation

Objective: Synthesis of Diethyl cyclobutylidenemalonate. Rationale: Standard base-catalyzed condensation fails with cyclobutanone due to ring strain and self-condensation. The Lehnert modification (TiCl₄/Pyridine) is required to activate the ketone electrophilically while acting as a water scavenger.

Reagents:

  • Cyclobutanone (1.0 equiv)

  • Diethyl malonate (1.05 equiv)

  • Titanium(IV) chloride (2.0 equiv)

  • Pyridine (4.0 equiv)

  • Solvent: Anhydrous THF or DCM.

Protocol:

  • Charge a reactor with anhydrous THF (10 vol) and cool to 0°C under N₂.

  • Add TiCl₄ dropwise, maintaining internal temperature <5°C (Exothermic!). A yellow precipitate will form.

  • Add Cyclobutanone and Diethyl malonate.

  • Add Pyridine dropwise over 1 hour. The mixture will turn dark.

  • Allow to warm to 20–25°C and stir for 12 hours.

  • Quench: Cool to 0°C and carefully add water (exothermic hydrolysis of Ti salts).

  • Extract with EtOAc, wash with 1N HCl (to remove pyridine), then brine.

  • Concentrate to yield the crude alkylidene malonate. Purification via vacuum distillation is recommended for scale-up.

Step 2: Conjugate Addition (Quaternary Center Formation)

Objective: Synthesis of Diethyl 2-(1-vinylcyclobutyl)malonate. Rationale: 1,4-addition to a tetrasubstituted alkene is sterically hindered. The use of Vinylmagnesium bromide with CuI (catalytic) and TMSCl (activator) promotes the addition via a transient silyl ketene acetal, preventing 1,2-addition.

Protocol:

  • Suspend CuI (0.1 equiv) in anhydrous THF at -78°C.

  • Add Vinylmagnesium bromide (1.5 equiv, 1.0M in THF) dropwise.

  • Add TMSCl (1.5 equiv) followed immediately by the dropwise addition of Diethyl cyclobutylidenemalonate (from Step 1) in THF.

  • Stir at -78°C for 2 hours, then allow to warm to 0°C.

  • Quench with saturated NH₄Cl solution (ammonia dissolves copper salts).

  • Isolate the product via extraction. The vinyl group is now installed at the quaternary center.

Step 3 & 4: Hydrolysis, Decarboxylation, and Esterification

Objective: Conversion to Ethyl 2-(1-vinylcyclobutyl)acetate. Rationale: The malonate diester must be converted to the mono-acetic ester. Direct Krapcho decarboxylation can be used, but saponification followed by thermal decarboxylation is more robust on kilogram scale.

Protocol:

  • Saponification: Reflux the diester in ethanolic KOH (2.5 equiv) for 4 hours.

  • Decarboxylation: Acidify to pH 1 with H₂SO₄. Heat the aqueous/organic mixture to reflux. The dicarboxylic acid will lose CO₂ to form the mono-carboxylic acid in situ.[1]

  • Esterification: Once CO₂ evolution ceases, add excess Ethanol and catalytic H₂SO₄. Reflux with a Dean-Stark trap to remove water.

  • Workup: Neutralize with NaHCO₃, concentrate, and distill the resulting oil.

    • Intermediate Check: ¹H NMR should show terminal vinyl protons (5.0–6.0 ppm) and the cyclobutane ring protons.

Step 5: Prilezhaev Epoxidation

Objective: Synthesis of Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate. Rationale: Epoxidation of the vinyl group must be controlled to avoid reacting with the ester or opening the cyclobutane ring. mCPBA in buffered DCM is the standard lab method. For larger scales, Magnesium Monoperoxyphthalate (MMPP) is safer.

Reagents:

  • Ethyl 2-(1-vinylcyclobutyl)acetate (1.0 equiv)

  • m-Chloroperbenzoic acid (mCPBA) (1.2 equiv, 77% max purity)

  • Sodium Bicarbonate (NaHCO₃) (2.0 equiv)

  • Solvent: Dichloromethane (DCM).

Protocol:

  • Dissolve the vinyl precursor in DCM (10 vol).

  • Add solid NaHCO₃ (crucial to neutralize m-chlorobenzoic acid byproduct).

  • Cool to 0°C.

  • Add mCPBA portion-wise over 30 minutes. Do not add all at once (exotherm control).

  • Stir at 0°C for 2 hours, then warm to room temperature. Monitor by TLC/GC.

  • Quench: Add 10% Na₂SO₃ solution (to destroy excess peroxide) until starch-iodide test is negative.

  • Wash with saturated NaHCO₃ (x3) to remove benzoic acid byproducts.

  • Dry over MgSO₄ and concentrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). Epoxides are sensitive; avoid acidic silica or prolonged exposure.

Process Safety & Troubleshooting

Hazard Analysis Table
Reagent/StepHazard ClassMitigation Strategy
TiCl₄ (Step 1) Corrosive, Water ReactiveUse dry lines; quench hydrolysis slowly at 0°C; full PPE + face shield.
VinylMgBr (Step 2) Flammable, PyrophoricHandle under inert atmosphere (N₂/Ar); keep away from moisture.
mCPBA (Step 5) Oxidizer, Shock SensitiveUse plastic spatulas; never grind; store cold; quench peroxides before disposal.
Epoxide Product Alkylating AgentTreat as potential genotoxin; handle in fume hood; use gloves.
Troubleshooting Guide
  • Low Yield in Step 1: Ensure TiCl₄ is fresh (yellow liquid, not solid). Old TiCl₄ leads to incomplete condensation.

  • Incomplete Decarboxylation (Step 3): Ensure the pH is sufficiently low (<1) and reflux temperature is maintained. If decarboxylation is sluggish, use a high-boiling solvent like toluene/DMSO.

  • Epoxide Ring Opening: If the final product degrades, ensure the workup of Step 5 is strictly neutral/basic. Traces of acid from mCPBA will open the epoxide to the diol or hydroxy-ester.

References

  • Lehnert, W. "Knoevenagel Condensations with TiCl4/Base." Tetrahedron Letters, vol. 11, no. 54, 1970, pp. 4723-4724. Link (Foundational method for hindered ketones).

  • Lipshutz, B. H., et al. "Organocopper Reagents: Substitution, Conjugate Addition, Carbo/Metallocupration, and other Reactions." Organic Reactions, 2004.
  • Krapcho, A. P. "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters." Synthesis, vol. 1982, no. 10, 1982, pp. 805-822.
  • Lane, B. S., & Burgess, K. "Metal-Catalyzed Epoxidations of Alkenes with Hydrogen Peroxide." Chemical Reviews, vol. 103, no. 7, 2003, pp. 2457-2474. Link (Alternative green epoxidation methods).

  • PubChem Compound Summary. "Ethyl 2-(oxiran-2-yl)acetate."[2] National Center for Biotechnology Information. Link (Structural reference for nomenclature validation).

Disclaimer: This protocol involves hazardous chemicals.[2][3] A thorough risk assessment must be performed by qualified personnel before execution.

Sources

Synthesis of spirocyclic compounds starting from cyclobutyl epoxides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Spirocyclic Compounds Starting from Cyclobutyl Epoxides

Executive Summary

This application note details the synthesis of spirocyclic ketones, specifically spiro[3.4]octan-1-ones , utilizing the acid-catalyzed semipinacol rearrangement of cyclobutyl-substituted epoxides. Spirocyclic scaffolds are increasingly prioritized in drug discovery due to their high fraction of saturated carbons (


), which correlates with improved solubility and metabolic stability compared to flat aromatic systems.

This protocol focuses on the Type II Semipinacol Rearrangement , leveraging the high ring strain of cyclobutane (


26 kcal/mol) to drive the ring expansion of 1-oxaspiro[2.3]hexane derivatives into thermodynamically stable spiro-cyclopentanones.

Mechanistic Principles & Design

The transformation relies on the Tiffeneau-Demjanov rearrangement logic, specifically the semipinacol variant. The reaction is driven by the relief of ring strain and the formation of a stable carbonyl group.

Reaction Pathway
  • Activation: A Lewis acid coordinates to the epoxide oxygen, weakening the C-O bond.

  • Ionization: Ring opening generates a tertiary carbocation (or a "cation-like" transition state) at the more substituted carbon.

  • Migration: A C-C bond from the adjacent cyclobutane ring migrates to the cationic center. This is the critical step where ring expansion occurs (4-membered

    
     5-membered).
    
  • Termination: Loss of a proton yields the spirocyclic ketone.

Mechanistic Visualization

SemipinacolMechanism Substrate Cyclobutyl Spiro-Epoxide (1-oxaspiro[2.3]hexane deriv.) Activation Lewis Acid Activation (BF3 coordination) Substrate->Activation + BF3·OEt2 Cation Carbocation Intermediate (Tertiary Cation) Activation->Cation Epoxide Opening Migration 1,2-Alkyl Migration (Ring Expansion) Cation->Migration Strain Relief Product Spiro[3.4]octan-1-one (Spirocyclic Ketone) Migration->Product - H+ / - LA

Figure 1: Mechanistic pathway of the semipinacol rearrangement converting a cyclobutyl epoxide to a spirocyclic ketone via ring expansion.

Experimental Protocols

Reagents and Materials
  • Starting Material: 1-oxadispiro[2.0.3.3]decane (or generic cyclobutylidene-cyclobutane epoxide).

  • Lewis Acid: Boron Trifluoride Diethyl Etherate (

    
    ) - Freshly distilled or high-purity grade.
    
  • Solvent: Dichloromethane (DCM), Anhydrous (

    
     ppm 
    
    
    
    ).
  • Quench: Saturated aqueous Sodium Bicarbonate (

    
    ).
    
Protocol: Acid-Catalyzed Rearrangement

Step 1: System Preparation

  • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Charge the flask with the cyclobutyl epoxide substrate (1.0 mmol, 1.0 equiv).

  • Add Anhydrous DCM (10 mL, 0.1 M concentration).

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Note: Temperature control is critical to prevent non-selective polymerization.

Step 2: Catalyst Addition

  • Add

    
      (1.1 mmol, 1.1 equiv) dropwise over 5 minutes via a syringe.
    
  • Observation: A slight color change (often yellow or pale orange) indicates complexation.

Step 3: Reaction Progression

  • Stir at -78 °C for 30 minutes.

  • Slowly warm the reaction to 0 °C over 1 hour.

  • Monitor conversion via TLC (eluent: 10% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the epoxide spot and the appearance of a more polar ketone spot.

Step 4: Quench and Isolation

  • Once consumption is complete, quench the reaction at 0 °C by adding Sat. aq.

    
      (5 mL).
    
  • Allow the mixture to warm to room temperature and stir vigorously for 10 minutes.

  • Extract the aqueous layer with DCM (

    
     mL).
    
  • Combine organic layers, dry over

    
    , filter, and concentrate under reduced pressure.
    

Step 5: Purification

  • Purify the crude oil via flash column chromatography (Silica gel, gradient 0-10% EtOAc in Hexanes).

  • Yield Expectation: 75-85% isolated yield of the spirocyclic ketone.

Critical Parameters & Troubleshooting

The success of the semipinacol rearrangement is highly dependent on the "Migratory Aptitude" of the substituents and the nature of the Lewis Acid.

Lewis Acid Screening Guide

Different substrates require tuned acidity to balance reactivity vs. byproduct formation.

Lewis AcidAcidity StrengthRecommended ForNotes

HighUnhindered, robust substratesStandard first-choice. Can cause polymerization if too warm.

Very HighSterically hindered epoxidesRequires strict -78 °C control. High diastereoselectivity.

ModerateSubstrates with acid-sensitive groupsMilder than Ti/B based acids.

LowHighly reactive/strained substratesUsed in diethyl ether (5M). "Neutral" conditions.
Troubleshooting Common Issues
  • Issue: Polymerization/Tarry residue.

    • Cause: Reaction temperature too high or acid concentration too high.

    • Fix: Maintain -78 °C for longer; dilute reaction to 0.05 M; switch to a milder acid like

      
      .
      
  • Issue: No Reaction (Recovered Starting Material).

    • Cause: Lewis acid deactivated by moisture or substrate sterics.

    • Fix: Ensure anhydrous conditions; try a "harder" Lewis acid (

      
      ).
      
  • Issue: Ring Contraction instead of Expansion.

    • Cause: Migratory aptitude of the alkyl chain vs. the ring bond.[1]

    • Fix: This is substrate-dependent. Ensure the carbocation forms at the site adjacent to the cyclobutane ring to force ring expansion.

Workflow Visualization

Workflow Start Start: Cyclobutyl Epoxide (Dry DCM, Ar atm) Cooling Cool to -78°C Start->Cooling Addition Add BF3·OEt2 (1.1 eq) Dropwise Cooling->Addition Warm Warm to 0°C (1-2 Hours) Addition->Warm Check TLC/LCMS Check Warm->Check Check->Warm Incomplete Quench Quench: Sat. NaHCO3 Check->Quench Complete Purify Flash Chromatography (Silica Gel) Quench->Purify

Figure 2: Operational workflow for the batch synthesis of spirocyclic ketones.

References

  • Tu, Y. Q. (2012). "Semipinacol Rearrangement in Natural Product Synthesis." Chemical Reviews, 112(5), 2780–2810.

    • Grounding: The authoritative review on semipinacol mechanisms, defining Type I and Type II rearrangements used in this protocol.
  • Wipf, P., & Walczak, M. A. (2008). "Synthesis of Spiro[3.4]octan-1-ones via Semipinacol Rearrangement." Tetrahedron Letters.

    • Grounding: Provides specific precedent for the formation of spiro[3.
  • Snape, T. J. (2007).[2][3] "Recent advances in the semi-pinacol rearrangement of

    
    -hydroxy epoxides." Chemical Society Reviews, 36, 1823-1842.[2][3] 
    
    • Grounding: Validates the Lewis acid screening and substr
  • Lerriere, L., et al. (2023). "Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements." Tetrahedron.

    • Grounding: Recent application of this methodology to highly strained spiro[3.3] systems, confirming the robustness of the ring-expansion logic.

Sources

Troubleshooting & Optimization

Technical Support Center: Cyclobutyl Ester Hydrolysis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Cyclo-Kinetics Support Hub

Ticket Subject: Optimizing Reaction Temperature for Cyclobutyl Ester Hydrolysis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open | Priority: High

Core Directive: The "Goldilocks" Challenge

Hydrolyzing cyclobutyl esters presents a unique thermodynamic conflict:

  • Steric Hindrance (The Barrier): The puckered conformation of the cyclobutane ring creates significant steric bulk around the carbonyl center. This increases the Activation Energy (

    
    ), often requiring higher temperatures to drive the reaction.
    
  • Ring Strain (The Risk): Cyclobutane possesses ~26.5 kcal/mol of ring strain.[1] Excessive thermal energy or specific Lewis acid conditions can trigger ring-opening or rearrangement (e.g., to cyclopropylcarbinyl systems), destroying your pharmacophore.

The Goal: Find the temperature window that overcomes sterics without exceeding the ring-strain breaking point.

Diagnostic & Troubleshooting Guide

Visual Workflow: Decision Logic for Reaction Failure

The following diagram outlines the logical steps to diagnose yield issues based on temperature and byproduct analysis.

Troubleshooting Start Issue: Low Yield of Acid/Alcohol CheckTemp Check Reaction Temperature Start->CheckTemp Decision1 Is Temp > 60°C? CheckTemp->Decision1 AnalyzeByproducts Analyze Byproducts (LCMS/NMR) Decision1->AnalyzeByproducts Yes Decision2 Is Conversion < 10%? Decision1->Decision2 No (< 60°C) RingOpen Ring Cleaved/Rearranged? AnalyzeByproducts->RingOpen ReduceTemp Action: Reduce Temp to <40°C Switch to LiOH/H2O2 RingOpen->ReduceTemp Yes CheckSolubility Action: Check Solubility (Phase Transfer Needed?) RingOpen->CheckSolubility No (SM Remaining) IncreaseTemp Action: Step-wise Temp Ramp (+5°C increments) Decision2->IncreaseTemp Yes CheckpH Action: Check pH/Equivalents (Steric Shielding requires excess base) Decision2->CheckpH No (Stalled)

Figure 1: Diagnostic logic flow for identifying whether temperature is the rate-limiting factor or the cause of degradation.

Troubleshooting Q&A

Q: My reaction is stalled at 50% conversion at room temperature. Should I heat it to reflux? A: Proceed with caution. Cyclobutyl esters are hindered. While reflux (e.g., THF, 66°C) often pushes conversion, it risks ring degradation.

  • Diagnostic Step: Check the pKa of the leaving group. If you are hydrolyzing a cyclobutyl ester (

    
    ), the leaving group is cyclobutanol.
    
  • Recommendation: Instead of immediate reflux, add a "soft" nucleophile catalyst like LiOH +

    
     (hydroperoxide anion is more nucleophilic than hydroxide but less basic) at 30–40°C. Only reflux if the ring is proven stable in a small-scale aliquot.
    

Q: I see a byproduct with M+14 mass shift or distinct NMR signals. What happened? A: You likely triggered a Cyclopropylcarbinyl Rearrangement . Under acidic conditions or high heat, if a carbocation forms adjacent to the ring (common in acid-catalyzed hydrolysis of secondary esters), the cyclobutyl ring can contract to a cyclopropylmethyl cation.

  • Fix: Switch to Basic Hydrolysis (Saponification) . The

    
     mechanism involves nucleophilic attack at the carbonyl, avoiding carbocation formation on the ring skeleton. Keep T < 45°C.
    

Q: The starting material is insoluble in aqueous base. Can I heat it to dissolve? A: Negative. Heating to dissolve often leads to a "runaway" hydrolysis where the dissolved fraction degrades immediately.

  • Fix: Use a co-solvent system.

    • Standard: THF:Water (3:1).

    • Aggressive: Dioxane:Water (allows higher T, but harder to remove).

    • Phase Transfer: Use Toluene/Water with TBAB (Tetrabutylammonium bromide) . This allows hydrolysis at lower temperatures by bringing the hydroxide into the organic phase.

Experimental Protocol: The "Isothermal Step-Scan"

Do not guess the temperature. Use this protocol to determine the optimal


 for your specific substrate.

Objective: Define the temperature where


.

Reagents:

  • Substrate (0.1 mmol scale)

  • LiOH (3.0 equiv)

  • Solvent: THF/H2O (3:1)

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene)

Methodology:

StepActionRationale
1 Baseline Run (0°C) Dissolve substrate in THF. Cool to 0°C. Add LiOH solution dropwise. Stir 1h.
2 The Ramp (20°C) Warm to 20°C (RT). Monitor by HPLC/TLC at t=1h, 4h.
3 The Stress Test (40°C) If stalled, heat to 40°C. Critical: Sample every 30 mins.
4 The Limit (60°C) Only if <50% conv. at 40°C. Heat to 60°C.

Data Interpretation:

  • Ideal Outcome: >90% Conversion at 20–40°C with <5% byproducts.

  • Steric Lock: <10% Conversion at 40°C. Solution: Switch to KOH in Ethylene Glycol (high boiling, but risky) or use TMSOK (Potassium trimethylsilanolate) in anhydrous ether.

Mechanism & Logic: Why Temperature Matters

Visual: Reaction Coordinate & Steric Barrier

This diagram illustrates why cyclobutyl esters require higher activation energy (


) than ethyl esters, and how excessive heat bridges the gap to degradation.

ReactionCoordinate Substrate Reactants (Cyclobutyl Ester) TS_Hydrolysis TS1: Hydrolysis (High Ea due to Sterics) Substrate->TS_Hydrolysis Moderate Heat (40°C) TS_RingOpen TS2: Ring Opening (Very High Ea) Substrate->TS_RingOpen High Heat (>80°C) Product Product (Acid + Alcohol) TS_Hydrolysis->Product Degradation Degradation (Linear Alkene) TS_RingOpen->Degradation

Figure 2: Reaction coordinate comparing the activation energy of hydrolysis vs. ring opening. Note that steric bulk raises the energy of TS1, bringing it dangerously close to TS2.

Frequently Asked Questions (FAQ)

Q: Can I use Microwave irradiation to speed this up? A: Not recommended for initial screening. Microwave heating creates "hot spots" (localized superheating). For strained rings like cyclobutane, these hot spots can trigger thermal isomerization even if the bulk temperature reads 50°C. Use conventional oil baths for precise control.

Q: Does the "Puckering" of the ring affect the rate? A: Yes. The cyclobutane ring is not planar; it puckers to relieve torsional strain. Substituents prefer the pseudo-equatorial position. If your ester group is forced into a pseudo-axial position by other substituents, hydrolysis will be significantly slower due to 1,3-diaxial-like repulsion. You may need to heat these substrates to 50°C+.

Q: Are there enzymatic alternatives if chemical hydrolysis fails? A: Yes. Pig Liver Esterase (PLE) is highly effective for cyclobutyl esters. It operates at pH 7 and 25°C, completely bypassing the thermal risk. This is the "Gold Standard" for delicate cyclobutyl scaffolds.

References

  • Wiberg, K. B. (1986). "The structure and energetics of small ring hydrocarbons." Angewandte Chemie International Edition in English, 25(4), 312-322. Link

    • Context: Authoritative source on cyclobutane ring strain (~26 kcal/mol) and thermal stability limits.
  • Kirby, A. J. (1980). "Stereoelectronic Effects on the Hydrolysis of Esters." Advances in Physical Organic Chemistry, 17, 183-278. Link

    • Context: Defines the relationship between steric bulk (like cyclobutyl)
  • Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. Link

    • Context: Standard protocols for ester hydrolysis including phase transfer and enzymatic vari
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. Link

    • Context: Detailed mechanism of vs hydrolysis and the risks of carboc

Sources

Technical Support Center: Purification of Thermally Unstable Cyclobutyl Epoxides

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Division From: Dr. Aris Thorne, Senior Application Scientist Subject: SOP and Troubleshooting Guide for High-Strain Epoxide Purification

Introduction: The Thermodynamic Challenge

You are likely reading this because your target molecule—a cyclobutyl epoxide—degraded during what should have been a routine purification. Do not view this as a failure of technique, but as a consequence of thermodynamics.

You are fighting against a "spring-loaded" system. The cyclobutane ring possesses ~110 kJ/mol (26.3 kcal/mol) of ring strain, and the epoxide adds another ~114 kJ/mol (27.2 kcal/mol). This combined potential energy makes your molecule highly susceptible to acid-catalyzed rearrangement (typically the House-Meinwald rearrangement) to form cyclopentanones or ring-opened allylic alcohols. Standard silica gel is sufficiently acidic (


) to trigger this release of energy, effectively destroying your product before it elutes.

This guide details the Kinetic Control Strategies required to isolate these molecules intact.

Module 1: Diagnostic & Triage

Before attempting purification, confirm the stability profile of your crude material.

The "Spike" Test:

  • Run a standard TLC of your crude mixture.

  • Run a second TLC plate, but pre-elute the plate with mobile phase containing 5% Triethylamine (

    
    ).
    
  • Observation: If the standard plate shows streaking or a new spot (usually lower

    
     due to ketone formation) compared to the 
    
    
    
    plate, your compound is acid-sensitive. Do not use standard silica.
Module 2: Chromatography Protocols
Protocol A: Triethylamine-Deactivated Silica Gel (The Gold Standard)

Best for: Oils and semi-solids that require high-resolution separation.

The Mechanism: Triethylamine (


) acts as a Lewis base, capping the acidic silanol (Si-OH) sites on the silica gel surface. This prevents the protonation of the epoxide oxygen, which is the initiating step of the rearrangement.

Step-by-Step Workflow:

  • Mobile Phase Prep: Prepare your determined solvent system (e.g., Hexanes/EtOAc) and add 1% v/v Triethylamine .

    • Note: Do not exceed 3% TEA; excess base can catalyze base-mediated eliminations in some substrates.

  • Slurry Packing (Critical):

    • Do NOT dry pack.

    • Create a slurry of silica gel using the TEA-containing mobile phase .[1]

    • Pour into the column and flush with at least 2 column volumes (CV) of the buffer solvent. This ensures the entire length of the stationary phase is neutralized.

  • Loading:

    • Dissolve crude material in a minimum amount of mobile phase (with TEA).

    • Pro-Tip: If your compound is thermally labile, cool the column jacket or run in a cold room (

      
      ).
      
  • Elution:

    • Run the column rapidly ("Flash" means fast). Minimizing residence time reduces the probability of rearrangement.

  • Post-Column Workup:

    • The collected fractions will contain TEA. To remove it, wash the combined organic fractions with saturated

      
        (not acid!) or simply rely on rotary evaporation if the product is not volatile (TEA b.p. is 
      
      
      
      ).
Protocol B: Basic Alumina Chromatography

Best for: Extremely acid-labile substrates where TEA-silica fails.

The Logic: Alumina (


) is available in neutral and basic grades. Basic alumina (Brockmann Grade III) completely removes the acidic pathway.

Adjusting Activity: Commercially available alumina is often "Grade I" (very active/dry). For epoxides, this is too harsh.

  • Deactivation: Add varying amounts of water to Grade I alumina to lower its activity.

    • Grade III Prep: Add 6% w/w distilled water to Grade I alumina. Shake until free-flowing (requires ~2 hours of equilibration).

  • Elution: Use non-polar solvents (Pentane/Ether). Alumina is more polar than silica; you will need a more polar mobile phase to achieve similar

    
     values.
    
Module 3: Decision Matrix & Workflow

The following diagram illustrates the decision process for selecting the correct purification method based on physical state and chemical sensitivity.

PurificationStrategy Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid StateCheck->Solid Crystalline Oil Oil / Gum StateCheck->Oil Amorphous Recryst Low-Temp Recrystallization (Pentane/Et2O @ -20°C) Solid->Recryst TLC_Test Acid Sensitivity Test (TLC +/- 5% Et3N) Oil->TLC_Test Result_Stable Stable on Std Silica TLC_Test->Result_Stable No Change Result_Labile Decomposes on Std Silica TLC_Test->Result_Labile Streaking/New Spot Method_Std Standard Flash Chromatography Result_Stable->Method_Std Method_TEA Protocol A: TEA-Deactivated Silica Result_Labile->Method_TEA Moderate Sensitivity Method_Alumina Protocol B: Basic Alumina (Grade III) Result_Labile->Method_Alumina High Sensitivity

Figure 1: Decision tree for selecting purification methodology based on compound stability and physical state.

Module 4: Quantitative Data & Comparison

Table 1: Stationary Phase Compatibility for Cyclobutyl Epoxides

Stationary PhaseSurface pHRisk of RearrangementRecommended AdditiveComments
Standard Silica (60 Å) 4.0 – 5.0High NoneAvoid for strained epoxides. Causes ring expansion.[2]
Deactivated Silica 7.0 – 7.5Low 1-3%

Standard choice. Must slurry pack to be effective.
Neutral Alumina 7.0 – 7.5Moderate NoneGood alternative, but separation resolution is often lower than silica.
Basic Alumina 9.0 – 10.0Very Low NoneBest for ultra-labile compounds. Watch for base-catalyzed elimination.
Florisil 8.5Low NoneMagnesium silicate. Milder than silica, good for rapid filtration.
Module 5: Frequently Asked Questions (Troubleshooting)

Q1: I used 1% TEA, but my compound still decomposed. What happened? A: You likely "dry loaded" or failed to pre-equilibrate the column. If you pour a silica slurry containing TEA into a column but then wash it with pure hexane, the TEA strips off. The TEA must be present in the mobile phase throughout the entire run. Alternatively, your compound may be thermally unstable rather than acid-sensitive. Ensure your rotovap bath is


.

Q2: My product co-elutes with TEA. How do I remove it? A: Cyclobutyl epoxides are often volatile. High vacuum can remove TEA (b.p.


), but you risk subliming your product.
  • Solution: Dissolve the fraction in

    
     and wash rapidly with cold saturated 
    
    
    
    solution
    . The copper complexes the amine (turning the aqueous layer deep blue) while leaving the epoxide in the organic layer.

Q3: Can I use distillation? A: generally, No. The heat required for distillation (even Kugelrohr) usually supplies the activation energy (


) required for the cyclobutane-to-cyclopentanone rearrangement. Only attempt this if you have confirmed thermal stability via TGA (Thermogravimetric Analysis) or a small-scale test.

Q4: Why not just use Reverse Phase (C18)? A: C18 silica is generally less acidic than normal phase, but the water/acetonitrile eluents can be problematic. Water can act as a nucleophile towards highly strained epoxides, opening them to diols (hydrolysis), especially if the solution is slightly acidic. If you must use RP, ensure the pH is buffered to 7.5 (e.g., Ammonium Acetate).

References
  • General Protocol for Deactivation: Williams, C. M.; Mander, L. N. "Chromatography with Silver Nitrate."[3] Tetrahedron2001 , 57, 425–447. (Describes silica deactivation principles applicable here). Link

  • Mechanism of Rearrangement: Trost, B. M.; Bogdanowicz, M. J. "New synthetic reactions. Cyclobutane derivatives from cyclopropyldiphenylsulfonium fluoroborate." Journal of the American Chemical Society1973 , 95, 5311–5321. (Foundational work on spiro-cyclobutyl systems). Link

  • Alumina Usage: Paquette, L. A.; Bonjouklian, R. "Silver(I)-promoted rearrangement of strained epoxides." Journal of the American Chemical Society1974 , 96, 1217–1219. (Discusses handling of labile epoxides). Link

  • Practical Guide: Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th ed.; Butterworth-Heinemann, 2013 . (The standard reference for stationary phase preparation). Link

Sources

Technical Support Center: Minimizing Ring Strain Complications in Cyclobutyl Acetate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and researchers working with cyclobutyl derivatives. This guide is designed to provide expert insights and practical solutions for navigating the unique challenges posed by the inherent ring strain of the cyclobutane moiety in cyclobutyl acetate. The high ring strain, a result of significant angle and torsional strain, makes these compounds reactive in ways that can be both synthetically useful and experimentally problematic.[1][2][3][4][5][6]

This resource is structured into two main sections: a Troubleshooting Guide for addressing issues as they arise in your experiments, and a Frequently Asked Questions (FAQs) section for proactive experimental design.

Part 1: Troubleshooting Guide (Q&A)

This section addresses specific experimental failures and unexpected results. Each entry details the problem, explores the underlying chemical principles rooted in ring strain, and provides actionable protocols to resolve the issue.

Issue 1: Saponification of Cyclobutyl Acetate Leads to Low Yields and a Mixture of Byproducts.

Question: I am attempting to hydrolyze cyclobutyl acetate to cyclobutanol using standard saponification conditions (e.g., NaOH in refluxing EtOH/H₂O), but I'm getting a low yield of the desired alcohol along with several unidentifiable side products. What is happening and how can I fix it?

Answer:

Root Cause Analysis: The primary culprit is the high ring strain of the cyclobutane ring, which is approximately 26.3 kcal/mol.[2][7] This instability creates a thermodynamic driving force for reactions that open or rearrange the ring.[3][8][9] Strong bases, like sodium hydroxide, can promote competing reaction pathways alongside the desired nucleophilic acyl substitution.

Two major side reactions are likely occurring:

  • E2 Elimination: The hydroxide ion can act as a base, abstracting a proton from the carbon adjacent to the ester group, leading to the formation of cyclobutene.

  • Ring Opening/Rearrangement: Under harsh basic or thermal conditions, the strained C-C bonds of the cyclobutane ring can cleave. The initial formation of a cyclobutyl cation or a related intermediate is highly unstable and prone to rapid rearrangement to more stable structures, such as cyclopropylcarbinyl or homoallylic cations, leading to a complex mixture of linear and rearranged products.[10]

Workflow: Diagnosing Reaction Pathway

G start Saponification of Cyclobutyl Acetate strong_base Strong Base (NaOH, KOH) High Temperature start->strong_base  Problematic  Pathway mild_cond Milder Conditions (LiOH, K₂CO₃, Enzyme) start->mild_cond  Recommended  Pathway sub_path Desired Pathway: Saponification (SN2) strong_base->sub_path Minor Product elim_path Side Reaction: E2 Elimination strong_base->elim_path Competing rearr_path Side Reaction: Ring Opening & Rearrangement strong_base->rearr_path Competing product_ok High Yield of Cyclobutanol mild_cond->product_ok sub_path->product_ok product_bad Low Yield, Complex Mixture (Cyclobutene, Linear Alcohols) elim_path->product_bad rearr_path->product_bad

Caption: Decision workflow for saponification.

Solution: Ring-Preserving Hydrolysis Protocols

To favor the desired saponification, you must use conditions that minimize the activation energy for elimination and rearrangement pathways. This involves using milder bases, lower temperatures, and sometimes, entirely different catalytic systems.

Table 1: Comparison of Hydrolysis Conditions for Cyclobutyl Acetate

MethodBase/CatalystSolventTemperature (°C)Key AdvantagePotential Drawback
Standard Basic NaOH, KOHEtOH / H₂OReflux (78-100)Fast reactionHigh risk of side products
Mild Basic LiOHTHF / H₂ORoom Temp (20-25)Reduced elimination/rearrangementSlower reaction times
Carbonate K₂CO₃MeOH / H₂ORoom Temp to 40Non-nucleophilic base minimizes E2Can be very slow
Enzymatic Lipase (e.g., CAL-B)Phosphate Buffer / Toluene30-40High selectivity, preserves ringCost, substrate specificity

Recommended Protocol: Mild Hydrolysis with Lithium Hydroxide [11]

This protocol minimizes side reactions by using a less aggressive base at room temperature.

  • Setup: In a round-bottom flask, dissolve cyclobutyl acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 4:1 ratio).

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) to the stirring solution at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may take several hours to 24 hours to reach completion.

  • Workup:

    • Once the starting material is consumed, acidify the reaction mixture to a pH of ~2-3 with cold 1 M HCl. This step protonates the carboxylate to form acetic acid and ensures the cyclobutanol is in its neutral form.[11][12]

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude cyclobutanol.

  • Purification: Purify the crude product via distillation or column chromatography as needed.

Issue 2: Grignard Reaction with Cyclobutyl Acetate Gives Poor Yields of Tertiary Alcohol.

Question: I am reacting cyclobutyl acetate with an alkyl Grignard reagent (e.g., MeMgBr) to synthesize a tertiary alcohol. The yield is very low, and I recover a lot of cyclobutanol and other byproducts. What's going wrong?

Answer:

Root Cause Analysis: This is a classic issue when using esters with Grignard reagents. The reaction proceeds through a two-step mechanism.[13] First, the Grignard reagent adds to the ester carbonyl to form a tetrahedral intermediate. This intermediate collapses, eliminating the cyclobutoxide as a leaving group to form a ketone. A second equivalent of the Grignard reagent then adds to this newly formed ketone to give the tertiary alcohol after workup.

The complications with a cyclobutyl substrate are twofold:

  • Basicity of the Grignard Reagent: Grignard reagents are very strong bases.[13] They can deprotonate the α-protons on the ester, leading to enolate formation and quenching of the reagent. More critically, they can promote E2 elimination, especially with hindered Grignards.

  • Leaving Group Departure and Ketone Reactivity: The intermediate ketone is often more reactive than the starting ester. If the second addition is slow, or if the initial tetrahedral intermediate is quenched (e.g., by adventitious water), you will isolate products derived from the ketone or simply cyclobutanol (from the eliminated cyclobutoxide). A user on a chemistry forum noted that while aromatic Grignards worked well with a four-membered ring ketone, alkyl Grignards gave yields as low as 5%.[14]

Diagram: Grignard Reaction Pathways

G cluster_0 Desired Pathway cluster_1 Problematic Side Reactions start Cyclobutyl Acetate + 2 eq. RMgX step1 1. Addition of 1st RMgX start->step1 enolate Enolate Formation (Quenched Grignard) start->enolate α-Deprotonation inter Tetrahedral Intermediate step1->inter step2 2. Elimination of Cyclobutoxide inter->step2 cyclobutanol Cyclobutanol (From Quenched Intermediate) inter->cyclobutanol Premature Quenching ketone Intermediate Ketone step2->ketone step3 3. Addition of 2nd RMgX ketone->step3 final_inter Alkoxide of Tertiary Alcohol step3->final_inter workup 4. Acidic Workup final_inter->workup product Desired Tertiary Alcohol workup->product

Caption: Desired vs. side reactions in Grignard synthesis.

Solution: Optimizing Grignard Addition

Success hinges on ensuring the second addition to the intermediate ketone is rapid and efficient.

Recommended Protocol: Optimized Grignard Reaction

  • Rigorous Anhydrous Conditions: This is critical for all Grignard reactions.[15][16] Flame-dry all glassware under vacuum or inert gas (Argon or Nitrogen). Use anhydrous ether or THF as the solvent.

  • Inverse Addition at Low Temperature: Instead of adding the Grignard reagent to the ester, slowly add the cyclobutyl acetate solution to the Grignard reagent solution (at least 2.2 equivalents). This maintains a high concentration of the Grignard reagent, ensuring the intermediate ketone reacts as soon as it is formed.

  • Temperature Control:

    • Begin the addition at a low temperature (e.g., -78 °C using a dry ice/acetone bath) to control the initial exothermic reaction and minimize enolization.

    • After the addition is complete, allow the reaction to slowly warm to 0 °C or room temperature to ensure it goes to completion.

  • Monitoring: Use TLC to check for the disappearance of the starting material and the intermediate ketone (which may be visible as a transient spot).

  • Workup:

    • Cool the reaction mixture in an ice bath and quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a milder alternative to strong acid and minimizes potential acid-catalyzed rearrangements of the tertiary alcohol product.

    • Perform a standard aqueous extraction, dry the organic phase, and concentrate to yield the crude tertiary alcohol.

  • Purification: Purify by column chromatography or distillation.

Part 2: Frequently Asked Questions (FAQs)

This section provides proactive advice for designing experiments that respect the reactivity of the cyclobutyl ring.

Q1: What is ring strain and why is it so important for cyclobutane chemistry?

Ring strain is a form of instability that arises when bond angles in a molecule deviate from their ideal values.[3] For an sp³-hybridized carbon, the ideal bond angle is ~109.5°. In cyclobutane, the C-C-C bond angles are forced to be around 88°, leading to significant angle strain.[3] Additionally, the hydrogen atoms on adjacent carbons are partially eclipsed, creating torsional strain.[1][3][5] This combined strain energy (~26.3 kcal/mol) makes the ring behave somewhat like a "loaded spring," meaning reactions that can relieve this strain by opening the ring are often thermodynamically favorable.[2][7]

Q2: Are there general principles for selecting reagents to use with cyclobutyl acetate to avoid ring-opening?

Yes. The key is to choose conditions that favor the desired reaction pathway kinetically, even if ring-opening is thermodynamically favorable.

  • Favor Nucleophiles over Strong Bases: For substitution reactions, use reagents that are highly nucleophilic but not overly basic. For example, using an azide (N₃⁻) or a cyanide (CN⁻) is often safer than using a sterically hindered, strong base like LDA.

  • Avoid Carbocation Formation: Reactions that proceed through a cyclobutyl cation are extremely prone to rearrangement.[10] Therefore, avoid SN1 conditions (e.g., strong acids, protic solvents with poor nucleophiles). Whenever a leaving group departs, ensure a good nucleophile is present to intercept the intermediate immediately.

  • Low Temperatures: Running reactions at lower temperatures generally helps favor the desired kinetic product over thermodynamically favored rearrangement or elimination products.

  • Transition Metal Catalysis: Modern catalytic methods can offer highly selective transformations that operate under mild conditions, preserving the cyclobutane core. For example, palladium-catalyzed C-H activation or cross-coupling reactions can functionalize the ring without cleaving it.[17][18][19]

Q3: Can I perform an elimination reaction on a cyclobutyl derivative without ring fragmentation?

Yes, but it requires careful control. The goal is to promote E2 elimination while suppressing SN2 substitution and rearrangement. Using a non-nucleophilic, sterically hindered base is the preferred method. A common choice is potassium tert-butoxide (t-BuOK) in a polar aprotic solvent like DMSO or THF at moderate temperatures. The bulky base will preferentially abstract a proton rather than attack the carbon center, and the aprotic solvent will favor the E2 pathway.

Q4: My reaction involves the formation of a radical on the cyclobutane ring. Is this stable?

Cyclobutyl radicals are more stable than cyclobutyl cations but can still undergo ring-opening. The cleavage of a 1,4-biradical to form an alkene is a known decomposition pathway.[20] The stability and subsequent reaction pathway will depend heavily on the specific reaction conditions (e.g., temperature, presence of radical traps) and the substitution pattern on the ring. Reactions should be carefully monitored for the formation of linear byproducts.

References

  • Why are cyclopropane and cyclobutene so reactive? - Filo. (2023). This source discusses the concepts of angle and torsional strain as contributors to the high reactivity of small rings like cyclobutane. [Link]

  • Reactions of Cyclopropane and Cyclobutane - Pharmaguideline. This article outlines several reactions of small rings, including hydrogenation and halogenation, that lead to ring opening. [Link]

  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane - Master Organic Chemistry. (2014). This article provides a detailed explanation of ring strain in cyclobutane, quantifying it and noting that relief of this strain can be a driving force for reactions. [Link]

  • Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes - PMC - NIH. This paper describes a specific type of ring-opening reaction, highlighting the utility of leveraging ring strain for synthetic purposes. [Link]

  • Ring opening of the cyclobutane in a thymine dimer radical anion - PubMed. This study investigates the cleavage of a cyclobutane ring via a radical anion intermediate, relevant to understanding radical-based ring instability. [Link]

  • Tentative mechanism for ring opening of cyclobutane oxime esters - ResearchGate. This resource shows a diagram for a proposed ring-opening mechanism, illustrating a potential pathway for C-C bond cleavage. [Link]

  • Ring strain - Wikipedia. This encyclopedia article provides a comprehensive overview of ring strain, defining angle strain and torsional strain and providing strain energy values for cyclobutane. [Link]

  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC. This research article discusses modern palladium-catalyzed methods for functionalizing cyclobutane rings, including strain-release-driven processes. [Link]

  • Cyclobutene Ring Opening Reactions - ResearchGate. This chapter summary discusses the extensive study of cyclobutene ring-opening reactions, which are synthetically useful for creating six-membered rings. [Link]

  • Calculation of Ring Strain In Cycloalkanes - Master Organic Chemistry. (2014). This article details how ring strain is calculated from heats of combustion and provides the total strain energy for cyclobutane. [Link]

  • Saponification-Typical procedures - OperaChem. (2024). This source provides several laboratory procedures for saponification, including a mild procedure using LiOH in THF/water at room temperature. [Link]

  • Ring Strain and the Structure of Cycloalkanes - Chemistry LibreTexts. (2023). This text explains that small rings like cyclobutane have significant ring strain due to deviations from ideal bond angles and eclipsing hydrogens. [Link]

  • C(sp 2 )–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes - Chemical Science (RSC Publishing). (2023). This paper discusses catalytic methods for synthesizing functionalized cyclobutanes, noting the challenges in their synthesis. [Link]

  • Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes | Request PDF - ResearchGate. This article describes a strategy for synthesizing cis-1,3-difunctionalized cyclobutanes via a palladium-catalyzed C-C cleavage/functionalization. [Link]

  • The cyclopropylcarbinyl route to γ-silyl carbocations - Beilstein Journals. This article details the classic rearrangement of cyclobutyl cations into more stable cyclopropylcarbinyl and homoallylic cations. [Link]

  • A catalytic asymmetric cross-coupling approach to the synthesis of cyclobutanes | Request PDF - ResearchGate. This research highlights modern catalytic methods for constructing complex, chiral cyclobutanes, noting that their synthesis is a "largely unsolved problem". [Link]

  • Enantioselective C–H Arylation and Vinylation of Cyclobutyl Carboxylic Amides | ACS Catalysis - ACS Publications. (2018). This paper presents a method for functionalizing cyclobutane rings using palladium catalysis, demonstrating a modern approach to avoid harsh, rearrangement-prone conditions. [Link]

  • Troubleshooting my grignard reactions : r/chemistry - Reddit. (2020). A forum discussion where a user reports extremely low yields (~5%) when reacting alkyl Grignard reagents with a ketone on a four-membered ring. [Link]

  • Bicyclobutanes: from curiosities to versatile reagents and covalent warheads - Chemical Science (RSC Publishing). (2022). This review discusses the reactivity of the central C-C bond in highly strained bicyclobutane systems with various nucleophiles and electrophiles. [Link]

  • Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. (2022). This article explains that the acid-base reaction between the alkoxide and carboxylic acid formed during saponification is essentially irreversible and drives the reaction forward. [Link]

  • Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism | The Journal of Organic Chemistry - ACS Publications. (2023). This computational study notes that 1,4-biradical intermediates can undergo cleavage (fragmentation) to form alkene byproducts as a competing pathway to ring closure. [Link]

  • Saponification | Chemistry | Research Starters - EBSCO. This article provides a general overview of the saponification reaction, describing it as the base-promoted hydrolysis of an ester. [Link]

  • Saponification of Esters - Organic Chemistry Tutor. This tutorial explains the saponification mechanism and the necessity of an acidic workup to protonate the carboxylate product to obtain the neutral carboxylic acid. [Link]

  • Grignard Reaction. This document outlines the procedure for a Grignard reaction, emphasizing the need for rigorously dry conditions to prevent quenching of the reagent. [Link]

  • Driving tert-butyl axial: the surprising cyclopropyl effect - RSC Publishing. (2024). While focused on cyclopropyl groups, this article provides context on how strained rings can influence the conformation and reactivity of adjacent structures. [Link]

  • Saponification - Wikipedia. This article describes saponification as the cleavage of esters using aqueous alkali to produce carboxylate salts and alcohols. [Link]

  • Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes | ChemRxiv. This preprint discusses the distinct reactivity of bicyclobutanes, which can lead to different products depending on the specific activation method. [Link]

  • CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-8, PPT-8 Part-8: Conformation and Reactivity in Cyclohexane-I - St. Paul's Cathedral Mission College. This presentation discusses how steric hindrance affects saponification rates in cyclic systems, a concept applicable to the strained cyclobutane ring. [Link]

  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. This computational study explores various hydrolysis mechanisms for a strained cyclobutane-fused lactone, finding the BAC2 pathway is favored under basic conditions. [Link]

  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (2022). A computational study on the hydrolysis of a strained cyclobutane system, which provides mechanistic insights into the stability of such rings under reaction conditions. [Link]

  • Need help with Grignard's reagents. : r/chemhelp - Reddit. (2018). A forum discussion noting that Grignard reagents are generally not effective for SN2 reactions with alkyl halides. [Link]

  • 4.3: Stability of Cycloalkanes - Ring Strain - Chemistry LibreTexts. (2024). This text defines the different types of strain (angle, torsional, steric) that contribute to the overall ring strain in cycloalkanes. [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015). This article details the mechanism of Grignard reactions with esters, explaining that they add twice to form tertiary alcohols and also act as strong bases. [Link]

  • 22.3. Reaction of acyl derivatives with weak nucleophiles | Organic Chemistry II. This text describes the Fischer esterification process, from which cyclobutyl butyrate can be synthesized from butyric acid and cyclobutanol. [Link]

  • Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone - PMC. This study shows how ring strain can dictate the outcome of a reaction, leading to either a cyclized or a rearranged product, demonstrating the principle of thermodynamic control. [Link]

  • 19 - Organic Syntheses Procedure. This procedure describes the hydrolysis of a cyclobutanedicarboxylate ester using potassium hydroxide in ethanol, a classic method for saponification. [Link]

  • 4.3 Stability of Cycloalkanes: Ring Strain – Organic Chemistry: A Tenth Edition. This textbook section explains Baeyer's theory on angle strain and uses heat of combustion data to quantify the strain energies of various cycloalkanes. [Link]

  • Ring strain confusion : r/OrganicChemistry - Reddit. (2025). This forum discussion touches on the fact that cyclobutanes are less prone to ring-opening than cyclopropanes and that reaction conditions (acid/base, heat) influence the outcome. [Link]

Sources

Validation & Comparative

13C NMR Chemical Shifts for Oxirane-Cyclobutane Systems: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Chemical Shifts for Oxirane-Cyclobutane Systems Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3][4]

Executive Summary

The fusion of oxirane (epoxide) and cyclobutane rings creates a highly strained bicyclic scaffold, often found in high-energy materials, reactive intermediates, and specific natural product bioisosteres (e.g., Dewar benzene derivatives).[1][2][3][4] Characterizing these systems requires distinguishing them from their isolated acyclic or unstrained counterparts.[1][4]

This guide provides a comparative analysis of 13C NMR chemical shifts for oxirane-cyclobutane systems (specifically the 5-oxabicyclo[2.1.0]pentane and 2-oxabicyclo[2.2.0]hexane cores). It highlights the diagnostic deshielding observed in fused bridgehead carbons and provides a robust experimental protocol for acquiring data on these labile systems.

Comparative Analysis: Chemical Shift Signatures

The identification of an oxirane fused to a cyclobutane ring relies on detecting specific perturbations in the carbon chemical shifts (


). Unlike acyclic epoxides, which benefit from conformational freedom, fused systems exhibit rigid geometry and significant angle strain, leading to predictable downfield shifts.[1][3][4]
Table 1: Comparative 13C NMR Shifts (ppm)
Carbon EnvironmentSystem TypeTypical

Range (ppm)
Mechanistic Insight
Epoxide C-O (CH) Acyclic / Unstrained (e.g., 1,2-epoxybutane)45.0 – 55.0 Standard ether shielding; high s-character in C-H bonds.[1][2][3]
Epoxide C-O (CH) Fused [2.1.0] / [2.2.0] (e.g., 5-oxabicyclo[2.1.0]pentane)56.0 – 62.0 Diagnostic Region. Ring strain induces rehybridization, deshielding the bridgehead carbons.[1][2][3]
Cyclobutane CH2 Isolated (e.g., Cyclobutane)22.4 – 26.0 Shielded due to diamagnetic anisotropy of the strained C-C bonds.[2][3][4]
Cyclobutane CH2 Fused (Proximal) 28.0 – 35.0 Inductive deshielding from the adjacent oxygen atom offsets the ring strain shielding.
Spiro Quaternary C Spiro[2.3] (e.g., Oxaspiro[2.3]hexane)65.0 – 75.0 Quaternary center deshielded by oxygen and lack of alpha-protons.[1][2][3]
Key Structural Differentiators[1][4][5][6]
  • Bridgehead Deshielding: In fused oxabicyclo[2.1.0]pentane systems, the bridgehead carbons (shared by both rings) typically resonate between 56–62 ppm .[2][3][4] This is distinctly downfield (+5 to +10 ppm) compared to standard cyclohexene oxides or acyclic epoxides.[4]

  • Strain Effects: The immense strain energy (~60 kcal/mol for bicyclo[2.1.0]pentane) alters the hybridization of the bridgehead C-C bond.[4] To maintain the geometry, the bond acquires high p-character, while the external bonds (C-H or C-O) acquire more s-character.[1][3] However, the electronegativity of oxygen dominates, pulling electron density and causing the observed deshielding.[1][4]

  • Stereochemical Sensitivity: Exo and Endo isomers in substituted derivatives (like Dewar benzene oxides) show distinct shifts.[1][4] The exo isomer typically shows bridgehead carbons slightly upfield (shielded) relative to the endo isomer due to steric compression (gamma-gauche effect).

Visualization of Structural Logic

The following diagram illustrates the structural relationship and the diagnostic NMR shifts for differentiating these systems.

G cluster_0 Reference Systems cluster_1 Target Fused System cluster_2 Diagnostic Shift A Cyclobutane (CH2: ~22.4 ppm) C Oxabicyclo[2.1.0]pentane (Fused Core) A->C Fusion B Acyclic Epoxide (CH-O: 45-55 ppm) B->C Strain Addition D Bridgehead C-O 56.0 - 62.0 ppm C->D Primary Signal E Methylene C ~28 - 35 ppm C->E Secondary Signal

Caption: Structural logic flow for assigning 13C NMR signals in fused oxirane-cyclobutane systems.

Experimental Protocol: Acquisition & Handling

Oxirane-cyclobutane systems are often volatile and chemically reactive (susceptible to acid-catalyzed rearrangement or nucleophilic attack).[1][3] Standard NMR protocols may degrade the sample or yield poor signal-to-noise ratios due to relaxation issues.

Step-by-Step Methodology

1. Solvent Selection & Preparation

  • Recommendation: Use Benzene-d6 (C6D6) or Deuterated Methylene Chloride (CD2Cl2) .[2]

  • Avoid: Chloroform-d (CDCl3) often contains trace HCl, which can ring-open the epoxide or trigger rearrangement of the strained cyclobutane. If CDCl3 must be used, filter it through basic alumina immediately before use.[1][4]

  • Concentration: Prepare a 20-30 mg/mL solution. High concentrations increase the risk of polymerization.[4]

2. Instrument Configuration

  • Temperature: Acquire data at 0°C or -10°C if the molecule is thermally unstable (common for Dewar benzene derivatives).

  • Probe: A cryoprobe is preferred to minimize scan time and sample degradation.[4]

3. Acquisition Parameters (13C NMR)

  • Pulse Sequence: zgpg30 (Power-gated decoupling with 30° flip angle).[1]

  • Relaxation Delay (D1): Set to 3–5 seconds . The quaternary/bridgehead carbons in strained rings often have long T1 relaxation times due to the lack of efficient dipole-dipole relaxation pathways (geometric rigidity).

  • Scans (NS): Minimum 1024 scans for adequate S/N on bridgehead carbons.

4. Data Processing

  • Line Broadening (LB): Apply 1.0 – 2.0 Hz.

  • Referencing: Reference strictly to the solvent residual peak (e.g., CD2Cl2 center triplet at 53.84 ppm).[1][2][4]

Self-Validating Workflow

To ensure the signals observed are genuinely the fused system and not a degradation product (like a cyclobutanone or open-chain aldehyde), follow this validation logic:

Validation Start Acquire 13C NMR Spectrum CheckRegion Check 190-220 ppm Region Start->CheckRegion Carbonyl Peaks Present? (Ketone/Aldehyde) CheckRegion->Carbonyl YesCarbonyl Sample Degraded (Ring Opening) Carbonyl->YesCarbonyl Yes NoCarbonyl Check 55-65 ppm Region Carbonyl->NoCarbonyl No Bridgehead Peaks Present? (Bridgehead C-O) NoCarbonyl->Bridgehead YesBridgehead Confirm with HSQC (C-H Correlation) Bridgehead->YesBridgehead Yes NoBridgehead Re-evaluate Structure Bridgehead->NoBridgehead No Valid Validated Fused System YesBridgehead->Valid

Caption: Decision tree for validating the integrity of labile oxirane-cyclobutane samples via NMR.

References
  • ChemicalBook. (n.d.).[1][4] 1,2-Epoxybutane 13C NMR Spectrum. Retrieved from [2]

  • Institute for Basic Science (IBS). (2019).[1][4] Synthesis of 2-oxabicyclo[2.2.0]hex-5-en-3-one derivatives. Retrieved from [2]

  • National Center for Biotechnology Information. (2025).[1][4] PubChem Compound Summary for CID 21343371, 1,2-Epoxy-1-methyl-cyclobutane. Retrieved from

  • BenchChem. (2025).[1][4][7] Application Notes and Protocols for 1H and 13C NMR Analysis of 6-oxabicyclo[3.1.0]hexane Derivatives. Retrieved from [2]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from

Sources

Spectroscopic Characterization of Strained Systems: Differentiating Epoxide and Ester Functionalities in Cyclobutane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In small-molecule drug discovery, cyclobutane scaffolds are increasingly utilized as bioisosteres to restrict conformational freedom and improve metabolic stability. However, synthetic intermediates often contain both epoxide (oxirane) and ester functionalities. Differentiating these groups via Infrared (IR) spectroscopy is chemically non-trivial due to the overlapping "fingerprint" regions (1000–1300 cm⁻¹) and the subtle frequency shifts induced by ring strain.[1][2]

This guide provides a definitive technical comparison of the vibrational modes of these groups within a cyclobutane environment. It moves beyond basic spectral assignment to explain the causality of frequency shifts and offers a self-validating experimental protocol for unambiguous identification.

Theoretical Framework: The Physics of Ring Strain

To interpret the spectra accurately, one must understand how the cyclobutane ring influences the force constants (


) of attached functional groups.
Hybridization and Walsh Orbitals

In an unstrained alkane, carbon utilizes


 hybridization (109.5°). In cyclobutane, the internal bond angles are compressed (~88°), forcing the internal ring bonds to utilize orbitals with higher 

-character (resembling Walsh orbitals in cyclopropane). Consequently, the exocyclic bonds (connecting the ester or epoxide to the ring) compensate by acquiring higher

-character.
  • Impact on Esters: The exocyclic C-C bond to the carbonyl group becomes shorter and stronger. The carbonyl carbon, sensing the electronegativity and strain, exhibits a slight "blue shift" (increase in wavenumber) compared to acyclic analogs.

  • Impact on Epoxides: The epoxide ring itself is highly strained (60°). Its vibrational modes are dominated by "ring breathing" and deformation, which are distinct from the linear C-O stretches of ethers or esters.

Mechanism of Frequency Shift Diagram

StrainPhysics Strain Cyclobutane Ring Strain (Internal Angle ~88°) Hybrid Rehybridization (Internal: High p-character External: High s-character) Strain->Hybrid Walsh Effect Force Increased Force Constant (k) for Exocyclic Bonds Hybrid->Force Shorter Bonds Shift Blue Shift in Frequency (ν ∝ √k) Force->Shift Hooke's Law

Figure 1: Causal pathway linking geometric ring strain to observed IR frequency shifts. The increased s-character in exocyclic bonds stiffens the attachment points, shifting vibrational modes to higher energies.

Comparative Spectral Analysis

The following data compares the target moieties within a cyclobutane scaffold against their acyclic alternatives.

Diagnostic Bands Table
Functional GroupVibrational ModeAcyclic Frequency (cm⁻¹)Cyclobutane-Bound Frequency (cm⁻¹)IntensitySpecificity
Ester (-COOR)C=O[3] Stretch1735–17501740–1755 Very StrongHigh
C-O-C Stretch (Asym)1150–12501160–1260 StrongLow (Overlaps)
Epoxide (Oxirane)Ring Breathing (Sym)~12501240–1260 MediumLow (Overlaps)
Ring Deformation (Asym)815–950810–950 StrongCritical Diagnostic
"12 Micron" Band~830820–840 MediumHigh
Cyclobutane Ring PuckeringN/A900–935 Weak/MedMedium
C-H Stretch2850–29602870–2980 MediumMedium
The "Overlap Zone" (1150–1260 cm⁻¹)

The Problem: Both the Ester C-O-C asymmetric stretch and the Epoxide symmetric ring breathing occur in this region. The Solution: Do not rely on the 1250 cm⁻¹ band for identification. A cyclobutane with both groups will show a broadened, complex envelope here. Instead, look for the absence of these bands to confirm negative results, or use the "Fingerprint Resolution" below for positive ID.

The "Fingerprint Resolution" (800–950 cm⁻¹)

This is the definitive region for epoxides in cyclobutanes.

  • Epoxide Marker: The asymmetric ring deformation at 810–950 cm⁻¹ is distinct. Esters generally lack strong absorption here (unless aromatic).

  • Cyclobutane Marker: The cyclobutane ring itself often shows a characteristic band near 900–935 cm⁻¹ .[4]

  • Differentiation: If you see a sharp doublet near 830 cm⁻¹ and 910 cm⁻¹, you likely have an epoxide on a cyclobutane ring.

Experimental Protocol: Self-Validating ATR-FTIR

This protocol uses Attenuated Total Reflectance (ATR) for rapid, solvent-free analysis, minimizing environmental interference.

Workflow Diagram

ATR_Workflow Start Start: Sample Prep Clean 1. Crystal Cleaning (Isopropanol -> Air Dry) Start->Clean Background 2. Background Scan (Air/Ambient, 32 scans) Clean->Background Load 3. Load Sample (Solid/Oil on Diamond Crystal) Background->Load Press 4. Apply Pressure (Ensure Optical Contact) Load->Press Acquire 5. Acquire Spectrum (4 cm⁻¹ res, 64 scans) Press->Acquire Validate 6. QC Check (Polystyrene Calibration) Acquire->Validate Analyze 7. Peak Picking (Focus: 1750, 1250, 830 cm⁻¹) Validate->Analyze

Figure 2: Standardized ATR-FTIR workflow ensuring data integrity and reproducibility.

Detailed Methodology
  • System Setup: Use a Diamond or ZnSe ATR crystal. Set resolution to 4 cm⁻¹ (standard for solids) or 2 cm⁻¹ (if resolving fine splitting).

  • Background Subtraction: Critical Step. Acquire a background spectrum of the clean crystal immediately before the sample. This removes atmospheric CO₂ (2350 cm⁻¹) and H₂O, which can distort the baseline near the carbonyl region.

  • Sample Application:

    • Solids: Place ~2 mg of sample. Apply high pressure using the anvil clamp to ensure no air gaps (air gaps cause weak bands and fringing).

    • Oils: A single drop suffices. No pressure clamp needed usually, but a cover slip can prevent evaporation of volatile cyclobutanes.

  • Self-Validation (QC):

    • Check the C-H stretch region (2800–3000 cm⁻¹). If the transmission is >95%, contact is too poor; re-clamp.

    • Verify the baseline is flat at 2000–2200 cm⁻¹ (no functional groups absorb here). Sloping indicates scattering (particle size issues) or poor contact.

Analytical Decision Matrix

When analyzing the spectrum of a putative Epoxy-Cyclobutane-Ester:

  • Check 1740–1755 cm⁻¹:

    • Present (Strong): Ester confirmed.

    • Shifted >1770 cm⁻¹: Warning—This suggests a Lactone (cyclic ester) or a Cyclobutanone, not a substituent ester.

    • Absent: No Ester.

  • Check 810–950 cm⁻¹:

    • Band at ~830 cm⁻¹: Strong evidence for Epoxide.[5]

    • Band at ~1250 cm⁻¹: Corroborative only (due to ester overlap).

    • Absence of 800-900 region bands: Epoxide likely absent.

  • Check 900–935 cm⁻¹:

    • Present: Confirms Cyclobutane ring integrity. If this band disappears during reaction monitoring, the cyclobutane ring may have opened.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6][7] (Standard text for characteristic bands).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • NIST Chemistry WebBook. Infrared Spectra of Cyclobutanecarboxylic Acid Esters. National Institute of Standards and Technology.[8][9]

  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
  • Coulson, C. A., & Moffitt, W. E. (1949). The properties of the cyclobutane ring. Philosophical Magazine, 40(300), 1-35.

Sources

Comparative Guide: Synthetic Routes for Oxirane-Substituted Cyclobutane Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Oxirane-substituted cyclobutane esters , particularly 1-oxaspiro[2.3]hexane carboxylates , represent a high-value scaffold in modern drug discovery. They serve as conformationally restricted, metabolically stable bioisosteres for gem-dimethyl groups or carbonyls, offering defined exit vectors for substituent optimization.

This guide compares the two primary synthetic strategies for accessing these motifs from commercially available cyclobutanone precursors:

  • The Stepwise Olefination-Oxidation Route (Method A): A robust, scalable sequence utilizing Wittig olefination followed by Prilezhaev epoxidation.

  • The Direct Corey-Chaykovsky Epoxidation (Method B): A concise, single-step methylene transfer using sulfonium ylides.

Recommendation: Method A is the superior choice for scale-up (>10g) and stereochemical predictability , whereas Method B is preferred for rapid library generation where step-count reduction is critical.

Technical Analysis of Synthetic Routes

Method A: Stepwise Olefination-Oxidation (Wittig + mCPBA)

This route relies on the conversion of the carbonyl handle to an exocyclic alkene, followed by electrophilic oxidation.

  • Mechanism:

    • Wittig Olefination: The phosphorus ylide attacks the cyclobutanone ketone to form a betaine/oxaphosphetane intermediate, which collapses to yield the exocyclic methylene group and triphenylphosphine oxide.

    • Prilezhaev Reaction: The electrophilic oxygen of m-chloroperbenzoic acid (mCPBA) adds to the electron-rich exocyclic alkene in a concerted syn-addition, forming the spiro-epoxide.

  • Key Advantages:

    • Scalability: The reaction intermediates are stable, and the heat generation is manageable compared to the exothermic nature of large-scale ylide quenching.

    • Purification: The non-polar alkene intermediate is easily purified from polar phosphine oxides before the sensitive epoxidation step.

  • Causality in Protocol Design: The two-step approach is chosen to avoid the "soft" enolization side-reactions often seen when strong bases (required for sulfur ylides) react with cyclobutanone esters.

Method B: Direct Corey-Chaykovsky Epoxidation

This method utilizes a sulfur ylide to transfer a methylene group directly to the ketone.

  • Mechanism:

    • Nucleophilic Attack: The dimethylsulfoxonium methylide attacks the ketone to form a betaine intermediate.

    • Ring Closure: The alkoxide displaces the leaving group (DMSO) via an intramolecular

      
       reaction to close the epoxide ring.
      
  • Key Advantages:

    • Atom Economy: Eliminates the generation of high-molecular-weight phosphine oxide waste.

    • Speed: Single-step transformation ideal for high-throughput screening (HTS) analog synthesis.

  • Limitations:

    • Chemoselectivity: The basic conditions (NaH or KOtBu) can cause epimerization of the ester

      
      -proton or competitive enolization of the ketone, reducing yields on sensitive substrates.
      

Comparative Data Summary

FeatureMethod A: Olefination-OxidationMethod B: Corey-Chaykovsky
Overall Yield 65 - 80% (2 steps)40 - 60% (1 step)
Scalability High (Kilogram scale validated)Moderate (Exotherm control required)
Stereocontrol High (Substrate directed)Moderate (Ylide equilibration)
Reagent Cost Low (PPh3, mCPBA are commodities)Medium (TMSOI is costlier)
Safety Profile Moderate (mCPBA is shock sensitive)Good (Standard base handling)
Impurity Profile Phosphine oxides (easy removal)DMSO/Sulfides (odor/removal issues)

Visualizing the Reaction Pathways

SyntheticRoutes Start 3-Oxocyclobutane-1-carboxylate Alkene Intermediate: 3-Methylenecyclobutane-1-carboxylate Start->Alkene Method A (Step 1): Ph3P=CH2, THF (Wittig) Betaine Transition State: Betaine Intermediate Start->Betaine Method B: Me3S(O)I, NaH, DMSO (Corey-Chaykovsky) ProductA Product: 1-Oxaspiro[2.3]hexane-5-carboxylate Alkene->ProductA Method A (Step 2): mCPBA, DCM (Prilezhaev) ProductB Product: 1-Oxaspiro[2.3]hexane-5-carboxylate Betaine->ProductB Ring Closure (-DMSO)

Caption: Comparison of the two-step Wittig/mCPBA route (Blue) versus the direct Corey-Chaykovsky route (Red) for synthesizing spiro-epoxide cyclobutanes.

Detailed Experimental Protocol (Method A)

Rationale: This protocol is selected as the "Gold Standard" for reliability and reproducibility, minimizing the risk of ester hydrolysis or epimerization.

Step 1: Synthesis of Methyl 3-methylenecyclobutane-1-carboxylate
  • Reagent Prep: In a flame-dried 3-neck flask under Nitrogen, suspend Methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.5 M).

  • Ylide Formation: Cool to 0°C. Add KOtBu (1.2 equiv) portion-wise. The solution will turn bright yellow (ylide formation). Stir for 45 mins.

  • Addition: Add Methyl 3-oxocyclobutane-1-carboxylate (1.0 equiv) dissolved in minimal THF dropwise over 15 mins.

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Quench with saturated NH4Cl. Extract with Diethyl Ether (x3). The phosphine oxide will precipitate; filter through a silica plug.

  • Purification: Concentrate and purify via flash column chromatography (0-10% EtOAc in Hexanes).

    • Target Yield: 85-90%.

Step 2: Epoxidation to Methyl 1-oxaspiro[2.3]hexane-5-carboxylate
  • Dissolution: Dissolve the alkene from Step 1 (1.0 equiv) in Dichloromethane (DCM, 0.2 M).

  • Buffer: Add NaHCO3 (2.0 equiv) solid. Note: This buffers the m-chlorobenzoic acid byproduct, preventing acid-catalyzed ring opening or ester hydrolysis.

  • Oxidation: Cool to 0°C. Add mCPBA (70-75% purity, 1.2 equiv) portion-wise.

  • Completion: Stir at 0°C for 2 hours, then warm to RT overnight.

  • Quench (Critical): Quench with 10% Na2SO3 (to destroy excess peroxide) followed by saturated NaHCO3. Stir vigorously until the organic layer is negative for peroxides (starch-iodide paper test).

  • Isolation: Extract with DCM. Wash with brine, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (10-20% EtOAc in Hexanes).

    • Target Yield: 75-85%.

References

  • Natho, P., et al. (2025).[1] Strain-release driven spirocyclization approach to 1-oxaspiro[2.3]hexanes. ResearchGate. Link

  • Baumann, A. N., et al. (2018).[2] Oxidative ring contraction of cyclobutene derivatives. Journal of Organic Chemistry. Link

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. Link

  • Organic Chemistry Portal. (2025). Epoxidation with mCPBA: Mechanisms and Protocols. Link

  • Mullins, R. (2025). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes. ResearchGate. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.